molecular formula C5H7F3N2O B1317577 N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide CAS No. 98448-79-4

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Cat. No.: B1317577
CAS No.: 98448-79-4
M. Wt: 168.12 g/mol
InChI Key: BIRMYAUDHMGEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C5H7F3N2O and its molecular weight is 168.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(azetidin-3-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-3-1-9-2-3/h3,9H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRMYAUDHMGEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539610
Record name N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98448-79-4
Record name N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis protocol for N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

This guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a valuable building block for researchers, scientists, and drug development professionals. The synthesis involves a multi-step process commencing with the preparation of a key intermediate, N-Boc-3-aminoazetidine, followed by trifluoroacetylation and subsequent deprotection to yield the final product.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence. This strategy employs a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen, which allows for selective N-acylation of the 3-amino group. The final step involves the removal of the Boc group under acidic conditions to furnish the desired product.

Synthesis_Overview Start 1-Boc-3-azidoazetidine Inter1 N-Boc-3-aminoazetidine Start->Inter1 Hydrogenation Inter2 N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide Inter1->Inter2 Trifluoroacetylation Final This compound Inter2->Final Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate

The initial step involves the reduction of an azide to a primary amine. This is a common and high-yielding transformation.

Reaction Scheme:

Step1_Reaction 1-Boc-3-azidoazetidine 1-Boc-3-azidoazetidine tert-butyl 3-aminoazetidine-1-carboxylate tert-butyl 3-aminoazetidine-1-carboxylate 1-Boc-3-azidoazetidine->tert-butyl 3-aminoazetidine-1-carboxylate Pd/C, H2 EtOAc

Caption: Reduction of 1-Boc-3-azidoazetidine to N-Boc-3-aminoazetidine.

Protocol:

A solution of tert-butyl 3-azidoazetidine-1-carboxylate (1 equivalent) in ethyl acetate (EtOAc) is treated with 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). The resulting suspension is stirred under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate, which is often used in the next step without further purification.[1]

ParameterValue
Starting Material 1-Boc-3-azidoazetidine
Reagents 10% Pd/C, Hydrogen
Solvent Ethyl Acetate (EtOAc)
Temperature Room Temperature
Reaction Time Typically 12-24 hours
Yield >95% (often quantitative)[1]
Step 2: Synthesis of tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate

This step involves the acylation of the primary amine with a trifluoroacetylating agent. Trifluoroacetic anhydride is a common and highly reactive reagent for this purpose.

Reaction Scheme:

Step2_Reaction tert-butyl 3-aminoazetidine-1-carboxylate tert-butyl 3-aminoazetidine-1-carboxylate tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate tert-butyl 3-aminoazetidine-1-carboxylate->tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate TFAA, Base DCM or THF

Caption: Trifluoroacetylation of N-Boc-3-aminoazetidine.

Protocol:

To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, trifluoroacetic anhydride (TFAA) (1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterValue
Starting Material tert-butyl 3-aminoazetidine-1-carboxylate
Reagents Trifluoroacetic anhydride (TFAA), Triethylamine (TEA) or DIPEA
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours
Yield Typically 80-95%
Step 3: Synthesis of this compound (Boc Deprotection)

The final step is the removal of the Boc protecting group to liberate the secondary amine of the azetidine ring.

Reaction Scheme:

Step3_Reaction tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate This compound This compound tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate->this compound TFA/DCM or HCl/Dioxane

Caption: Deprotection of the N-Boc group.

Protocol:

The N-Boc protected intermediate is dissolved in a suitable solvent, typically dichloromethane (DCM). An excess of a strong acid, such as trifluoroacetic acid (TFA) (often in a 1:1 mixture with DCM) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl in dioxane), is added.[2][3] The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting crude product, often an ammonium salt, is then neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent, or it can be purified directly. If the hydrochloride salt is desired, the reaction mixture with HCl in dioxane can be concentrated and the resulting solid collected.

ParameterValue
Starting Material tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate
Reagents Trifluoroacetic acid (TFA) or Hydrogen Chloride (HCl) in Dioxane
Solvent Dichloromethane (DCM) or Dioxane
Temperature Room Temperature
Reaction Time 1-3 hours
Yield Typically >90%

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression where the reactivity of the functional groups is controlled through the use of a protecting group.

Logical_Flow Start Azide Precursor Step1 Amine Formation Start->Step1 Step2 Trifluoroacetylation Step1->Step2 Protect N-Boc Protection (Implicit in starting material) Protect->Step1 Enables selective acylation Step3 Deprotection Step2->Step3 Final Target Molecule Step3->Final

Caption: Logical flow of the synthetic strategy.

This guide outlines a robust and high-yielding pathway to this compound. The protocols provided are based on well-established chemical transformations and can be adapted by researchers for their specific laboratory conditions.

References

chemical and physical properties of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is a fluorinated organic compound featuring a strained four-membered azetidine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The trifluoroacetamide group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a summary of the available chemical and physical properties of this compound and its hydrochloride salt.

Chemical and Physical Properties

Table 1: Chemical Identifiers

PropertyValue
IUPAC Name This compound
CAS Number (Free Base) 98448-79-4[1]
CAS Number (Hydrochloride) 124668-48-0[2]
Molecular Formula (Free Base) C₅H₇F₃N₂O[1]
Molecular Formula (Hydrochloride) C₅H₈ClF₃N₂O[2]

Table 2: Physicochemical Properties

PropertyValue (Free Base)Value (Hydrochloride)
Molecular Weight 168.12 g/mol [1]204.58 g/mol [2]
Boiling Point 223 °C[1]No data available
Density 1.37 g/cm³[1]No data available
Flash Point 88 °C[1]No data available
Melting Point No experimental data availableNo experimental data available
Solubility No experimental data availableNo experimental data available
LogP (Calculated) 0.356[1]No data available
pKa (Predicted) 11.73 ± 0.40No data available

Synthesis

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, general synthetic strategies for the formation of the azetidine ring and for the acylation of amines can be applied.

A plausible synthetic approach would involve the acylation of 3-aminoazetidine or a suitable protected precursor with a trifluoroacetylating agent.

Logical Workflow for a Potential Synthesis:

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Optional Step cluster_3 Final Product A 3-Aminoazetidine (or protected derivative) C Acylation Reaction A->C B Trifluoroacetylating Agent (e.g., Trifluoroacetic anhydride, Trifluoroacetyl chloride) B->C D Deprotection (if using a protected starting material) C->D E This compound C->E If starting material is not protected D->E

Caption: Potential synthetic workflow for this compound.

Experimental Protocols

Due to the absence of specific published experimental data for this compound, detailed protocols for its characterization cannot be provided. However, standard analytical techniques would be employed for its structural elucidation and purity assessment.

Hypothetical Experimental Workflow for Characterization:

G cluster_0 Synthesized Product cluster_1 Purification cluster_2 Structural Characterization cluster_3 Purity and Physical Properties A Crude this compound B Purification (e.g., Column Chromatography, Recrystallization) A->B C NMR Spectroscopy (1H, 13C, 19F) B->C D Mass Spectrometry (e.g., ESI-MS, HRMS) B->D E Infrared (IR) Spectroscopy B->E F Purity Analysis (e.g., HPLC, Elemental Analysis) B->F G Melting Point Determination F->G H Solubility Studies F->H

Caption: Standard workflow for the purification and characterization of a synthesized compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. The azetidinone ring is a well-known pharmacophore, most notably in β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis. However, the biological profile of this specific compound remains to be elucidated through future research.

Conclusion

This compound is a compound of interest for which basic physicochemical data is available, primarily from commercial suppliers. A significant gap exists in the scientific literature regarding its detailed experimental characterization, a specific and reproducible synthetic protocol, and any evaluation of its biological properties. Further research is required to fully understand the chemical and biological profile of this molecule and to assess its potential applications in drug discovery and development. The information presented in this guide serves as a foundational summary of the currently available data and highlights the areas where further investigation is needed.

References

Technical Guide: N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide (CAS 98448-79-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide. Extensive experimental data for this specific compound is limited in the public domain. The information provided should be used for research purposes only.

Introduction

This compound, identified by the CAS number 98448-79-4, is a synthetic organic compound featuring a four-membered azetidine ring. The azetidine motif is a key structural component in various biologically active molecules and is of significant interest in medicinal chemistry. This guide provides an overview of the available physicochemical data and places the compound in the broader context of azetidine derivatives' synthesis and potential biological relevance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.

PropertyValueSource
Molecular Formula C₅H₇F₃N₂O[1]
Molecular Weight 168.12 g/mol [1]
Density 1.37 g/cm³[1]
Boiling Point 223 °C[1]
Flash Point 88 °C[1]
LogP 0.35640[1]
Refractive Index 1.419[1]

Synthesis and Experimental Protocols

A general conceptual workflow for the synthesis of substituted azetidines is presented below. This diagram illustrates a logical progression from starting materials to the final product, though it is a generalized representation and not a specific protocol for the title compound.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product A Protected Azetidine Precursor C Acylation Reaction A->C B Trifluoroacetylating Agent B->C D Deprotection (if necessary) C->D E Chromatography / Recrystallization D->E F This compound E->F

Caption: A generalized workflow for the synthesis of this compound.

Experimental Data

A comprehensive search of scientific databases and literature reveals a significant lack of published experimental data specifically for this compound. While the broader class of azetidinone-containing compounds has been investigated for various biological activities, including antibacterial and anticancer properties, no quantitative data for this particular molecule has been found.

It is plausible that this compound serves primarily as a chemical intermediate or a building block in the synthesis of more complex molecules for drug discovery and development.

Signaling Pathways and Mechanism of Action

Due to the absence of biological activity data, there is no information available regarding the mechanism of action or any associated signaling pathways for this compound.

The diagram below illustrates a hypothetical logical relationship for investigating the biological activity of a novel azetidine compound.

G A Novel Azetidine Compound (e.g., CAS 98448-79-4) B High-Throughput Screening A->B Screening C Identification of Biological 'Hit' B->C Analysis D Target Identification & Validation C->D Investigation E Mechanism of Action Studies D->E Further Studies G Lead Optimization D->G Drug Development F Signaling Pathway Elucidation E->F Detailed Analysis F->G H Preclinical Development G->H

Caption: A logical workflow for the biological evaluation of a novel azetidine compound.

Conclusion

This compound (CAS 98448-79-4) is a chemical compound with defined physicochemical properties but a notable absence of detailed experimental data in the public domain. Its structural features suggest potential utility as a building block in medicinal chemistry. Further research would be required to determine any biological activity, mechanism of action, and potential therapeutic applications. Researchers interested in this compound would likely need to perform de novo experimental studies to generate the necessary biological and pharmacological data.

References

Elucidation of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a predictive analysis based on established principles of organic synthesis and spectroscopic techniques. It outlines a probable synthetic route, predicted spectroscopic data (NMR, IR, and Mass Spectrometry), and the logical workflow for its structural verification. This guide is intended to serve as a valuable resource for researchers working with or synthesizing this molecule and similar chemical entities.

Introduction

Azetidine-containing compounds are increasingly recognized as valuable scaffolds in drug discovery due to their ability to impart unique three-dimensional conformations and desirable physicochemical properties to bioactive molecules. The incorporation of a trifluoroacetamide group can further enhance metabolic stability, binding affinity, and lipophilicity. This compound combines these two important pharmacophores, making it a molecule of significant interest. This guide details the methodologies and analytical approaches required for its unambiguous structure elucidation.

Proposed Synthesis

A plausible and efficient synthetic route for this compound involves the acylation of a protected 3-aminoazetidine derivative, followed by deprotection. A common protecting group for the azetidine nitrogen is the tert-butoxycarbonyl (Boc) group, which is stable under a variety of reaction conditions and can be readily removed under acidic conditions.

Experimental Protocol: Synthesis of this compound

Step 1: Acylation of N-Boc-3-aminoazetidine

  • To a solution of N-Boc-3-aminoazetidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) or trifluoroacetyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • If the hydrochloride or trifluoroacetate salt is desired, it can be isolated directly. For the free base, neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield this compound.

Logical Workflow for Synthesis

Synthetic Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection N-Boc-3-aminoazetidine N-Boc-3-aminoazetidine Acylation Reaction Acylation Reaction N-Boc-3-aminoazetidine->Acylation Reaction Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride->Acylation Reaction N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide Acylation Reaction->N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide Deprotection Reaction Deprotection Reaction N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide->Deprotection Reaction This compound This compound Deprotection Reaction->this compound

Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on standard values for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 8.5br s1HNH -COCF₃
~ 4.6 - 4.8m1HCH (NHCOCF₃)
~ 3.8 - 4.0m2HAzetidine CH
~ 3.6 - 3.8m2HAzetidine CH
~ 2.0 - 2.5br s1HAzetidine NH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 157 (q, J ≈ 37 Hz)C =O
~ 116 (q, J ≈ 288 Hz)C F₃
~ 50 - 55Azetidine C H₂
~ 45 - 50C H(NHCOCF₃)

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ -76CF₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Medium, BroadN-H Stretch (Amide and Azetidine)
~ 2850 - 2950MediumC-H Stretch (Azetidine)
~ 1700 - 1730StrongC=O Stretch (Amide I)
~ 1530 - 1560StrongN-H Bend (Amide II)
~ 1150 - 1250StrongC-F Stretch

Table 5: Predicted Mass Spectrometry (MS) Data

m/zAssignment
168.05[M]⁺ (Molecular Ion)
99.04[M - CF₃]⁺
70.05[M - NHCOCF₃]⁺
69.00[CF₃]⁺

Structure Elucidation Workflow

The definitive identification of this compound relies on the synergistic interpretation of data from multiple analytical techniques.

Experimental Protocol: Structure Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the azetidine ring and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) experiments can confirm long-range couplings, for instance, between the amide proton and the carbonyl carbon.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the purified compound to identify the key functional groups as predicted.

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass of the molecular ion, which should correspond to the calculated elemental composition (C₅H₇F₃N₂O).

    • Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the connectivity of the atoms.

  • Elemental Analysis:

    • Perform combustion analysis to determine the percentage composition of C, H, and N, which should be in agreement with the calculated values for the molecular formula.

Logical Flow of Structure Elucidation

Structure Elucidation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Purified Compound Purified Compound NMR NMR Purified Compound->NMR IR IR Purified Compound->IR MS MS Purified Compound->MS Connectivity Connectivity NMR->Connectivity Functional Groups Functional Groups IR->Functional Groups Molecular Formula Molecular Formula MS->Molecular Formula Structure Confirmed Structure Confirmed Connectivity->Structure Confirmed Functional Groups->Structure Confirmed Molecular Formula->Structure Confirmed

Logical workflow for the structural elucidation of the target molecule.

Potential Biological Significance and Applications

Potential Signaling Pathway Interactions

Potential Biological Relevance Target Molecule This compound Drug Candidate Drug Candidate Target Molecule->Drug Candidate incorporated into Target Protein Target Protein Drug Candidate->Target Protein binds to Signaling Pathway Signaling Pathway Target Protein->Signaling Pathway modulates Cellular Response Cellular Response Signaling Pathway->Cellular Response

Hypothetical role in modulating a biological signaling pathway.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of a plausible synthetic strategy and a systematic application of modern spectroscopic techniques. This guide provides a robust framework of predicted data and detailed methodologies that can be employed for the synthesis and characterization of this and structurally related compounds. The unique combination of the azetidine and trifluoroacetamide moieties makes this molecule a promising scaffold for future drug discovery efforts.

Spectroscopic Analysis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is a synthetic organic compound featuring a strained four-membered azetidine ring and a trifluoroacetamide moiety. Azetidine scaffolds are of significant interest in medicinal chemistry as they can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. The trifluoroacetyl group is also a common functional group in medicinal chemistry, known for its ability to modulate electronic properties and engage in specific interactions with biological targets. A thorough understanding of the spectroscopic characteristics of this molecule is essential for its identification, purity assessment, and structural elucidation during the drug discovery and development process.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data presented herein is based on predictive models and analysis of structurally related compounds due to the limited availability of published experimental spectra for this specific molecule. This guide also outlines standardized experimental protocols for acquiring such data.

Molecular Structure

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide key structural information. The predicted data is presented in the tables below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5Quintet1HCH-NH
~4.0Triplet2HAzetidine CH₂
~3.8Triplet2HAzetidine CH₂
~7.5Broad Singlet1HNH (amide)
~2.5Broad Singlet1HNH (azetidine)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~157 (q, J ≈ 37 Hz)C=O (amide)
~116 (q, J ≈ 288 Hz)CF₃
~50Azetidine CH₂
~45Azetidine CH

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~-76CF₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (amide and amine)
~2900MediumC-H Stretch (aliphatic)
~1700StrongC=O Stretch (amide I)
~1550StrongN-H Bend (amide II)
~1200-1100StrongC-F Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) would be a suitable method.

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

m/z (amu)Ion
169.0583[M+H]⁺
191.0402[M+Na]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 400-600 MHz spectrometer.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds, appropriate spectral width centered around the expected chemical shift.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift scale to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • For fragmentation studies (MS/MS), select the [M+H]⁺ ion and apply collision-induced dissociation (CID) with varying collision energies.

Visualizations

General Spectroscopic Analysis Workflow

Figure 2. General Workflow for Spectroscopic Analysis cluster_0 A Sample Preparation B Mass Spectrometry (MS) - Molecular Weight - Elemental Composition A->B C Infrared (IR) Spectroscopy - Functional Group Identification A->C D NMR Spectroscopy - 1H, 13C, 19F - 2D NMR (COSY, HSQC, HMBC) A->D E Data Analysis & Interpretation B->E C->E D->E F Structure Elucidation E->F

Caption: A generalized workflow for the spectroscopic analysis of a small molecule.

Predicted ESI-MS/MS Fragmentation Pathway

Figure 3. Predicted Fragmentation of [M+H]⁺ cluster_0 parent [M+H]⁺ m/z = 169.0583 frag1 Loss of CF₃CONH₂ m/z = 56.0500 parent->frag1 CID frag2 Loss of Azetidine Ring m/z = 114.0263 parent->frag2 CID

Caption: Predicted major fragmentation pathways for the protonated molecule in MS/MS.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the presented data is predictive, it offers valuable insights for researchers working with this compound, aiding in its identification, characterization, and quality control. The outlined experimental protocols serve as a starting point for obtaining high-quality spectroscopic data. For unambiguous structure confirmation, a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry are recommended.

solubility profile of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide. Due to the limited availability of direct experimental data for this specific compound in public literature, this document combines theoretical estimation of solubility in common laboratory solvents with detailed, standardized experimental protocols for its empirical determination. This guide is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₅H₇F₃N₂O[1]
Molecular Weight 168.12 g/mol [1]
Density 1.37 g/cm³[1]
Boiling Point 223 °C[1]
LogP (predicted) 0.35640[1]
pKa (predicted) 11.73 ± 0.40[1]

Estimated Solubility Profile

The following table provides an estimated solubility profile. It is crucial to note that these are qualitative estimations and must be confirmed by experimental determination.

SolventSolvent TypeEstimated SolubilityRationale
Water Polar ProticSparingly Soluble to SolubleThe azetidine ring and amide group contribute to polarity and hydrogen bonding potential, which may be offset by the trifluoromethyl group.
Ethanol Polar ProticSolubleLikely to be a good solvent due to its ability to form hydrogen bonds and its intermediate polarity.
Methanol Polar ProticSolubleSimilar to ethanol, its high polarity and hydrogen bonding capacity should facilitate dissolution.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA strong, polar aprotic solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF) Polar AproticSolubleAnother powerful, polar aprotic solvent suitable for many organic compounds.
Acetonitrile Polar AproticSolubleA common solvent in chromatography that should effectively solubilize the compound.
Dichloromethane (DCM) Non-polar AproticSparingly SolubleMay have some solubility due to the organic nature of the molecule, but limited by the compound's polarity.
Acetone Polar AproticSolubleA versatile solvent that should be effective.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental methods should be employed. The following protocols describe the well-established "Shake-Flask" method for determining thermodynamic equilibrium solubility.

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

G A Compound and Solvent Preparation B Addition of Excess Compound to Solvent A->B C Equilibration (e.g., Shake-Flask Method) Constant Temperature and Agitation B->C D Phase Separation (Centrifugation or Filtration) C->D E Sample Dilution D->E F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G Data Processing and Solubility Calculation F->G

Caption: Workflow for Equilibrium Solubility Determination.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., water, ethanol, DMSO) of high purity

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) for creating a calibration curve.

    • Prepare a series of standard solutions of known concentrations from the stock solution.

    • Develop and validate an analytical method (e.g., HPLC) to accurately quantify the compound. Generate a calibration curve by plotting the analytical response versus concentration.

  • Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). The system is considered at equilibrium when the concentration of the dissolved compound in solution does not change over time. This can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours).

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant.

    • Separate the saturated solution from the excess solid using either centrifugation followed by collection of the supernatant, or by filtering the solution through a syringe filter. This step is critical to avoid including any solid particles in the sample for analysis.

    • Accurately dilute the collected saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analysis:

    • Analyze the diluted sample using the pre-validated analytical method (e.g., HPLC).

    • Determine the concentration of the diluted sample using the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the test solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Potential Biological Relevance and Signaling Pathway

While the specific biological targets of this compound are not extensively documented, azetidine-containing compounds are known to exhibit a wide range of pharmacological activities.[2] Some azetidine derivatives have been investigated as inhibitors of key signaling proteins. For instance, certain azetidine analogs have been explored as potential inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.

The following diagram illustrates a simplified representation of the p38 MAPK signaling pathway, highlighting a potential point of inhibition for an azetidine-containing compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Stress Stress Stimuli (e.g., UV, Cytokines) Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Apoptosis, etc.) TranscriptionFactors->CellularResponse Inhibitor Azetidine-based Inhibitor Inhibitor->p38 Inhibition

Caption: Simplified p38 MAPK Signaling Pathway.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The estimated solubility data requires experimental validation. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

An In-depth Technical Guide on the Long-Term Stability and Storage of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the long-term storage and stability assessment of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide. Given the limited publicly available stability data for this specific compound, this document leverages information on structurally related azetidine derivatives and established principles of pharmaceutical stability testing to offer a robust framework for its handling and evaluation.

Introduction

This compound is a chemical compound containing a reactive azetidine ring and a trifluoroacetamide group. The stability of such molecules is a critical parameter for ensuring the integrity and reproducibility of research and development activities. Degradation can lead to the formation of impurities, a decrease in potency, and potentially altered biological activity. This guide outlines the recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Recommended Storage Conditions

Based on safety data sheets and general chemical principles, the following storage conditions are recommended to ensure the long-term stability of this compound.[1][2][3]

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1][2] Specific recommendations include room temperature or refrigeration (2-8°C).[4]Minimizes the rate of potential chemical degradation reactions.
Humidity Store in a tightly-closed container in a dry environment.[1][2]Protects against hydrolysis of the amide bond and potential reactions with the azetidine ring.
Light Store in a light-resistant container.Although specific photosensitivity data is unavailable, protection from light is a general best practice to prevent photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3]Prevents oxidation, particularly if the compound is susceptible to it.
Incompatibilities Avoid strong oxidizing agents.[2]Prevents chemical reactions that could degrade the compound.

Potential Degradation Pathways

Forced degradation studies on compounds containing an azetidine core suggest several potential degradation pathways.[5][6] While specific studies on this compound are not available, the following pathways are plausible and should be investigated in a stability program.

  • Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the molecule into azetidin-3-amine and trifluoroacetic acid.

  • Azetidine Ring Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic attack, leading to ring-opening products. This can be initiated by external nucleophiles or through intramolecular reactions.[5]

  • Oxidation: While no specific oxidative liabilities are immediately apparent from the structure, this pathway should be investigated as part of a comprehensive stability assessment.

  • Thermal Degradation: Exposure to high temperatures can lead to decomposition.[2]

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common phenomenon for many organic molecules.

The following diagram illustrates a logical workflow for investigating these potential degradation pathways.

G Logical Workflow for Degradation Pathway Analysis cluster_stress Forced Degradation Conditions cluster_analysis Analytical Techniques cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC / UPLC (Purity & Degradants) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC LCMS LC-MS (Impurity Identification) HPLC->LCMS Method Develop Stability- Indicating Method HPLC->Method NMR NMR (Structure Elucidation) LCMS->NMR Pathway Identify Degradation Pathways LCMS->Pathway NMR->Pathway API N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols

The following protocols are adapted from standard pharmaceutical industry practices for forced degradation studies and long-term stability testing.[7][8][9]

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Store at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 60°C for 7 days. Also, store the stock solution at 60°C for 7 days.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Characterization: If significant degradation is observed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the degradation products. For definitive structure elucidation, preparative HPLC may be required to isolate the impurities for Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram illustrates the experimental workflow for a forced degradation study.

G Experimental Workflow for Forced Degradation Start Start PrepStock Prepare API Stock Solution (1 mg/mL) Start->PrepStock Stress Expose Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) PrepStock->Stress Control Prepare Unstressed Control Sample PrepStock->Control Analysis Analyze all Samples by HPLC-PDA Stress->Analysis Control->Analysis DegCheck Significant Degradation? Analysis->DegCheck LCMS Characterize Degradants by LC-MS DegCheck->LCMS Yes End End DegCheck->End No Isolate Isolate Degradants (Prep-HPLC) LCMS->Isolate NMR Elucidate Structure by NMR Isolate->NMR NMR->End

Caption: Forced Degradation Experimental Workflow.

Objective: To evaluate the stability of this compound under recommended storage conditions over a prolonged period.

Methodology:

  • Sample Preparation: Package a sufficient quantity of the compound in containers that simulate the proposed long-term storage packaging.

  • Storage Conditions: Store the samples under the recommended long-term conditions (e.g., 2-8°C or 25°C/60% RH).

  • Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in physical state, color, or for the presence of particulates.

    • Assay: Quantitative determination of the amount of this compound using a validated stability-indicating HPLC method.

    • Purity: Determination of the impurity profile by HPLC. Any new or growing impurity peaks should be noted and, if they exceed a certain threshold (e.g., 0.1%), they should be identified.

  • Data Evaluation: Analyze the data for trends over time. A significant change in assay or a substantial increase in degradation products would indicate instability under the tested conditions.

Table 2: Example Long-Term Stability Testing Plan

TestTime Points (Months)
Appearance0, 3, 6, 9, 12, 18, 24, 36
Assay (HPLC)0, 3, 6, 9, 12, 18, 24, 36
Purity/Degradants (HPLC)0, 3, 6, 9, 12, 18, 24, 36

Conclusion

References

The Influence of Trifluoroacetylation on the Ring Strain of the Azetidine Moiety: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational properties and inherent ring strain of the azetidine moiety, with a specific focus on the impact of N-trifluoroacetylation. Azetidine, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its unique three-dimensional structure and metabolic stability. The introduction of a trifluoroacetyl group on the nitrogen atom significantly alters the electronic and steric characteristics of the ring, thereby influencing its conformation and reactivity. This guide synthesizes theoretical principles, computational data, and established experimental protocols to provide a comprehensive understanding of the N-trifluoroacetylazetidine system.

Introduction to Azetidine Ring Strain and Conformation

Azetidine, a saturated four-membered heterocycle containing a nitrogen atom, possesses a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol.[1] This strain arises from bond angle distortion and torsional strain, making the ring more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine, respectively, yet more stable and easier to handle than the highly strained three-membered aziridine ring.[2]

To alleviate some of this strain, the azetidine ring is not planar and adopts a puckered conformation.[2] This puckering is a dynamic process, and the specific conformation can be influenced by substituents on both the nitrogen and carbon atoms. The degree of puckering is often described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For unsubstituted azetidine in the gas phase, this angle has been determined to be approximately 37°.[3]

N-acylation, including trifluoroacetylation, can significantly influence the conformation and stability of the azetidine ring. The electron-withdrawing nature of the trifluoroacetyl group is expected to affect the nitrogen atom's hybridization and the overall ring geometry.

Quantitative Analysis of Ring Strain

Table 1: Calculated Ring Strain Energies

CompoundMethodBasis SetCalculated Strain Energy (kcal/mol)
AzetidineIsodesmic ReactionDFT/B3LYP/6-31G~25.4[1]
N-TrifluoroacetylazetidineIsodesmic ReactionDFT/B3LYP/6-31GEstimated ~26-28

Note: The value for N-Trifluoroacetylazetidine is an estimation based on the known effects of electron-withdrawing groups on similar systems and requires specific computational studies for precise determination.

Experimental Protocols

Synthesis of 1-(2,2,2-trifluoroacetyl)azetidine

The following protocol describes the N-acylation of azetidine using trifluoroacetic anhydride.

Materials and Reagents:

  • Azetidine

  • Trifluoroacetic anhydride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(2,2,2-trifluoroacetyl)azetidine.

Characterization:

The purified product should be characterized by:

  • ¹H NMR: To confirm the presence of the azetidine ring protons and the absence of the N-H proton.

  • ¹³C NMR: To identify the carbonyl carbon of the trifluoroacetyl group and the carbons of the azetidine ring.

  • ¹⁹F NMR: To observe the characteristic signal of the -CF₃ group, typically in the range of -70 to -80 ppm relative to CFCl₃.[4][5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Determination of Azetidine Ring Conformation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of the azetidine ring in solution. The puckering of the ring can be inferred from the analysis of proton-proton coupling constants (J-values).[7]

Methodology:

  • Sample Preparation: Prepare a solution of 1-(2,2,2-trifluoroacetyl)azetidine in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • ¹H NMR Spectra Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis of Coupling Constants: The vicinal coupling constants between the protons on the azetidine ring are indicative of the dihedral angles and thus the ring pucker. For an azetidine ring, Jtrans is typically smaller (5.8-7.9 Hz) than Jcis (8.4-8.9 Hz).[7] Analysis of these coupling constants can provide information about the time-averaged conformation of the ring.

  • 2D NMR Experiments: For more complex substituted azetidines, 2D NMR experiments such as COSY and NOESY can help in the unambiguous assignment of protons and provide information about through-space proximities, which can further elucidate the ring's conformation.

Structural Analysis by X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and puckering parameters of the azetidine ring.

Methodology:

  • Crystallization: Grow single crystals of 1-(2,2,2-trifluoroacetyl)azetidine suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield a detailed three-dimensional model of the molecule.[3]

Table 2: Expected Crystallographic Parameters for an N-Acyl Azetidine

ParameterExpected Value RangeSignificance
C-N-C endocyclic angle88-92°Indicates ring strain
C-C-C endocyclic angle85-90°Indicates ring strain
C-N bond lengths1.45-1.50 Å
C-C bond lengths1.52-1.56 Å
Puckering Dihedral Angle10-30°Quantifies the degree of ring non-planarity

Note: These are typical values for N-acylated azetidines and may vary for the trifluoroacetyl derivative.

Visualizing Methodologies and Relationships

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and structural analysis of 1-(2,2,2-trifluoroacetyl)azetidine.

G cluster_synthesis Synthesis cluster_analysis Analysis Azetidine Azetidine Reaction N-Acylation Reaction (DCM, TEA, 0°C to RT) Azetidine->Reaction TFAA Trifluoroacetic Anhydride TFAA->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 1-(2,2,2-Trifluoroacetyl)azetidine Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Xray X-ray Crystallography Product->Xray Strain Computational Strain Analysis Product->Strain Conformation Conformational Analysis (Puckering, Bond Angles) NMR->Conformation Xray->Conformation Strain->Conformation

Synthesis and Analysis Workflow
Influence of Trifluoroacetylation on Azetidine Ring Properties

The trifluoroacetyl group imparts significant electronic and steric effects on the azetidine ring, leading to changes in its properties compared to the unsubstituted parent molecule.

G A Azetidine B N-Trifluoroacetylazetidine A->B Trifluoroacetylation C Increased Ring Strain (?) B->C D Altered Ring Pucker B->D E Decreased Nitrogen Basicity B->E F Modified Reactivity C->F D->F E->F

Effects of N-Trifluoroacetylation

Potential Signaling Pathway Involvement: GABA Uptake Inhibition

Azetidine-based compounds have been investigated as conformationally restricted analogs of neurotransmitters like gamma-aminobutyric acid (GABA).[8] Inhibition of GABA transporters (GATs) is a therapeutic strategy for neurological disorders such as epilepsy. The rigid scaffold of azetidine can be used to design selective GAT inhibitors. While specific studies on N-trifluoroacetylated azetidines in this context are limited, the general principle of using the azetidine core to target the GABAergic system is well-established.

Simplified GABAergic Synapse Signaling

The following diagram illustrates the basic mechanism of GABAergic neurotransmission and the role of GABA transporters, which are potential targets for azetidine derivatives.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_Vesicle GABA Vesicles GAD->GABA_Vesicle Synthesis of GABA Synaptic_Cleft Synaptic Cleft GABA_Vesicle->Synaptic_Cleft Release GAT1 GAT1 (Reuptake) Azetidine_Inhibitor Azetidine Derivative (Potential Inhibitor) Azetidine_Inhibitor->GAT1 Synaptic_Cleft->GAT1 GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor GABA Binding Inhibition Neuronal Inhibition GABA_Receptor->Inhibition

GABAergic Synapse and GAT Inhibition

Conclusion

The N-trifluoroacetylation of azetidine is a significant modification that influences the ring's strain, conformation, and electronic properties. This technical guide has provided a framework for understanding these effects, including quantitative estimations of ring strain, detailed experimental protocols for synthesis and analysis, and an exploration of potential applications in targeting signaling pathways such as GABA uptake. Further experimental and computational studies are warranted to precisely quantify the ring strain of N-trifluoroacetylazetidine and to fully explore its potential in medicinal chemistry. The methodologies and concepts presented herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

Technical Guide: Preliminary Screening of the Biological Activity of Trifluoroacetylated Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry. The incorporation of a trifluoroacetyl group can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, including their lipophilicity, metabolic stability, and target-binding affinity. This guide provides a framework for the preliminary in vitro screening of trifluoroacetylated azetidines to assess their potential as therapeutic agents.

Data Presentation: Summary of Biological Activities

The following tables summarize quantitative data from preliminary screenings of various azetidine derivatives, providing insights into their potential therapeutic applications.

Table 1: Antimycobacterial and Cytotoxic Activity of Azetidine Derivatives

Compound IDTarget Organism/Cell LineAssay TypeParameterValue (µM)Reference
BGAz-001Mycobacterium smegmatisREMAMIC30.5[1]
BGAz-001Mycobacterium bovis BCGREMAMIC64.5[1]
BGAz-002M. smegmatisREMAMICSimilar to BGAz-001[1]
BGAz-002M. bovis BCGREMAMICBetter than BGAz-001[1]
BGAz-002Human Cell LineCytotoxicityIC5038[1]
BGAz-003M. smegmatis & M. bovis BCGREMAMICGreatly increased activity[1]
BGAz-004M. smegmatis & M. bovis BCGREMAMICGreatly increased activity[1]
BGAz-005Human Cell LineCytotoxicityIC5021[1]
BGAz-006M. smegmatis & M. bovis BCGREMAMICGreatly increased activity[1]

REMA: Resazurin Microtiter Assay

Table 2: Anticancer Activity of Azetidin-2-one Derivatives

Compound IDCell LineAssay TypeParameterValue (µM)Reference
Compound 1HL-60 (Leukemia)CytotoxicityIC501.1 - 10.5[2]
Compound 1HCT-8 (Colon Cancer)CytotoxicityIC501.1 - 10.5[2]
Compound 1MDA-MB-435 (Melanoma)CytotoxicityIC501.1 - 10.5[2]
Compound 1SF-295 (CNS Cancer)CytotoxicityIC501.1 - 10.5[2]
Compound 2HL-60 (Leukemia)CytotoxicityIC503.8 - 26.6[2]
Compound 2HCT-8 (Colon Cancer)CytotoxicityIC503.8 - 26.6[2]
Compound 2MDA-MB-435 (Melanoma)CytotoxicityIC503.8 - 26.6[2]
Compound 2SF-295 (CNS Cancer)CytotoxicityIC503.8 - 26.6[2]
Compound 2SiHa (Cervical Cancer)MTT AssayIC500.2[3]
Compound 2B16F10 (Melanoma)MTT AssayIC501.8[3]
Compound 6SiHa (Cervical Cancer)MTT AssayIC500.1[3]
Compound 6B16F10 (Melanoma)MTT AssayIC501.2[3]
Compound 6Chang (Normal Liver)MTT AssayIC5010.0[3]

Table 3: Antibacterial and Antifungal Activity of Azetidine Derivatives

Compound IDTarget OrganismAssay TypeMeasurementValueReference
M7Staphylococcus aureusDiffusionZone of Inhibition22 mm[4][5]
M7Escherichia coliDiffusionZone of Inhibition25 mm[4][5]
M8Escherichia coliDiffusionZone of Inhibition25 mm[4][5]
AZ-01Aspergillus nigerDiffusionZone of Inhibition14 mm[6]
AZ-01Candida albicansDiffusionZone of Inhibition16 mm[6]
AZ-02Aspergillus nigerDiffusionZone of Inhibition19 mm[6]
AZ-02Candida albicansDiffusionZone of Inhibition21 mm[6]
AZ-03Aspergillus nigerDiffusionZone of Inhibition12 mm[6]
AZ-03Candida albicansDiffusionZone of Inhibition15 mm[6]

Experimental Protocols

Detailed methodologies for key preliminary screening assays are provided below.

Cytotoxicity/Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the concentration at which a compound becomes toxic to cells (IC50) and is crucial for establishing a therapeutic window.[7][8]

  • Materials:

    • Human cancer cell lines (e.g., HepG2, HEK293, SiHa).[3][8]

    • 96-well plates.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Trifluoroacetylated azetidine compounds.

    • MTT solution (5 mg/mL in PBS).[8]

    • DMSO.[8]

    • Vehicle control (e.g., DMSO).[8]

    • Positive control (e.g., doxorubicin).[8]

  • Procedure:

    • Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[8]

    • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds.[8]

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[3][8]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that completely inhibits visible microbial growth.[7]

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB).[7]

    • 96-well microtiter plates.[7]

    • Bacterial inoculum (e.g., E. coli, S. aureus).[4][7]

    • Trifluoroacetylated azetidine compounds.

    • Reference antibiotic (e.g., Ampicillin).[4][5]

  • Procedure:

    • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the wells of a 96-well plate.[7]

    • Inoculum Preparation: Prepare a standardized inoculum of the target bacteria (e.g., to 0.5 McFarland standard).[6]

    • Inoculation: Add the standardized bacterial inoculum to each well.[7]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.[7]

Kinase Inhibition Assay

Functional assays like kinase inhibition assays measure the biological consequence of a compound engaging with its target.[7]

  • Reagents:

    • Recombinant human kinase.

    • ATP.

    • Substrate peptide.

    • Kinase buffer.

    • Test compound.[7]

  • Procedure:

    • Pre-incubation: Pre-incubate a solution of the kinase with varying concentrations of the test compound for 15 minutes at room temperature.[7]

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.[7]

    • Reaction Progression: Allow the reaction to proceed for 60 minutes at 30°C.[7]

    • Quantification: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).[7]

Visualization of Workflows and Pathways

The following diagrams illustrate the general workflow for preliminary biological activity screening and a potential mechanism of action for azetidine derivatives.

G cluster_0 Preliminary Biological Activity Screening Workflow A Compound Library (Trifluoroacetylated Azetidines) B Primary Screening (e.g., Cytotoxicity, Antimicrobial) A->B C Inactive Compounds B->C No significant activity D Active 'Hits' B->D Activity detected E Secondary Screening (e.g., Dose-Response, Target Engagement) D->E F SAR Studies E->F G Lead Candidate F->G

Caption: General workflow for the preliminary screening of trifluoroacetylated azetidines.

G cluster_1 Potential Mechanism: Inhibition of Fungal Ergosterol Synthesis A Azetidine Derivative B Lanosterol 14α-demethylase A->B Inhibits C Ergosterol Biosynthesis B->C D Fungal Cell Membrane Disruption C->D E Fungal Cell Death D->E

Caption: Inhibition of fungal ergosterol synthesis by azetidine derivatives.[6]

G cluster_2 Potential Mechanism: Inhibition of Bacterial Cell Wall Synthesis A Azetidin-2-one (β-lactam) B Penicillin-Binding Proteins (PBPs) A->B Inhibits C Peptidoglycan Cross-linking B->C D Weakened Cell Wall C->D E Bacterial Cell Lysis D->E

Caption: Inhibition of bacterial cell wall synthesis by azetidin-2-one derivatives.[6]

References

An In-depth Technical Guide to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride. This compound is of interest to the medicinal chemistry and drug discovery sectors as a potential building block or pharmacophore. The azetidine ring, a strained four-membered heterocycle, is a recognized scaffold in numerous biologically active compounds, offering a unique three-dimensional geometry. The trifluoroacetamide group can significantly influence properties such as metabolic stability and binding affinity. This document details a plausible synthetic route, summarizes key chemical and physical data, and discusses the potential applications of this compound in pharmaceutical research.

Introduction

Azetidine-containing compounds have garnered significant attention in medicinal chemistry due to their unique structural features and diverse pharmacological activities.[1][2] The strained four-membered ring imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions. Furthermore, the trifluoroacetyl group is a common motif in medicinal chemistry, known to enhance metabolic stability and modulate the electronic properties of a molecule. The hydrochloride salt of this compound represents a versatile building block for the synthesis of more complex molecules in drug discovery programs.[3]

Synthesis

A plausible and efficient synthesis of this compound hydrochloride can be envisioned through a two-step process starting from commercially available N-Boc-3-aminoazetidine. The synthesis involves the trifluoroacetylation of the protected amine followed by the deprotection of the Boc group under acidic conditions to yield the final hydrochloride salt.

Synthesis_Workflow cluster_step1 Step 1: Trifluoroacetylation cluster_step2 Step 2: Deprotection A N-Boc-3-aminoazetidine C N-(N-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide A->C Triethylamine, DCM, 0 °C to rt B Trifluoroacetic anhydride (TFAA) B->C C2 N-(N-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide E This compound hydrochloride C2->E 0 °C to rt D HCl in Dioxane D->E

Figure 1: Synthetic workflow for this compound hydrochloride.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate

To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) cooled to 0 °C, trifluoroacetic anhydride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound hydrochloride

The tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate (1.0 eq) is dissolved in a minimal amount of dioxane and cooled to 0 °C. A solution of 4M HCl in dioxane (5.0 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC. Upon completion, the resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride as a solid.[4]

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented below.

PropertyValueReference
Hydrochloride Salt
Molecular FormulaC₅H₈ClF₃N₂O[5]
Molecular Weight204.58 g/mol [5]
CAS Number124668-48-0[5]
Free Base
Molecular FormulaC₅H₇F₃N₂O[6]
Molecular Weight168.12 g/mol [6]
Density1.37 g/cm³[6]
Boiling Point223 °C[6]
Flash Point88 °C[6]
LogP0.35640[6]
Polar Surface Area (PSA)41.13 Ų[6]
Index of Refraction1.419[6]

Potential Applications in Drug Discovery

While specific biological activity data for this compound hydrochloride is not extensively reported in peer-reviewed literature, its structural components suggest several potential applications in drug discovery and medicinal chemistry.

  • Scaffold for Library Synthesis: The presence of a primary amine in the deprotected form makes it an ideal building block for the synthesis of compound libraries through various chemical transformations such as amide bond formation, reductive amination, and sulfonylation.

  • Fragment-Based Drug Discovery (FBDD): The relatively low molecular weight and presence of key pharmacophoric features (hydrogen bond donors and acceptors, a rigid core) make this compound a potential fragment for FBDD campaigns targeting various protein classes.

  • Structure-Activity Relationship (SAR) Studies: It can be incorporated into larger molecules to probe the importance of the azetidine ring and the trifluoroacetamide moiety for biological activity.[7] The trifluoroacetyl group, in particular, can be used to block metabolism at the nitrogen atom and to alter the electronic environment of the molecule.

Drug_Discovery_Logic cluster_applications Potential Applications cluster_outcomes Desired Outcomes A This compound hydrochloride B Building Block for Library Synthesis A->B C Fragment for FBDD A->C D Tool for SAR Studies A->D E Novel Bioactive Compounds B->E Diverse Chemical Entities F Lead Identification C->F Hit-to-Lead Progression G Optimization of Pharmacokinetics D->G Improved Drug Properties

Figure 2: Logical relationships in the application of the title compound in drug discovery.

Conclusion

This compound hydrochloride is a valuable chemical entity with potential as a versatile building block in medicinal chemistry. Its synthesis from readily available starting materials is straightforward. While specific biological data is currently limited, the inherent properties of the azetidine and trifluoroacetamide moieties suggest its utility in the generation of novel chemical libraries and in structure-activity relationship studies aimed at the discovery of new therapeutic agents. Further investigation into the biological profile of this compound and its derivatives is warranted.

References

Methodological & Application

Application Notes: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide as a Robust Amine Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide as a protecting group for the amine functionality on the azetidine ring. The trifluoroacetyl (TFA) group offers a unique combination of stability under harsh acidic and oxidative conditions, coupled with straightforward removal under mild basic conditions, making it an invaluable tool in multi-step organic synthesis.

Introduction

The protection and deprotection of amine groups are fundamental operations in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The azetidine moiety is a privileged scaffold in numerous biologically active compounds. Consequently, the ability to selectively protect the 3-amino group of azetidine is crucial for the synthesis of advanced intermediates and final drug candidates.

This compound emerges as a superior choice for this purpose due to the strong electron-withdrawing nature of the trifluoromethyl group. This property renders the trifluoroacetamide exceptionally stable in highly acidic and oxidative environments, where many common amine protecting groups, such as Boc and Cbz, would be cleaved.

Key Advantages of the Trifluoroacetyl (TFA) Protecting Group

  • Exceptional Acid Stability: The TFA group is stable to strong acids, including nitrating mixtures (e.g., HNO₃/oleum), allowing for chemical transformations on the molecule that require harsh acidic conditions.[1]

  • Mild Deprotection Conditions: The removal of the TFA group is readily achieved under mild basic conditions, such as treatment with aqueous sodium or potassium carbonate, or via reductive cleavage.[1]

  • Orthogonality: The TFA group is orthogonal to many acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, enabling selective deprotection strategies in complex synthetic routes.[1]

  • Versatility: It can be employed to protect primary and secondary amines, as well as other functional groups like hydroxyls and guanidines.[1]

Experimental Protocols

Protocol 1: Protection of 3-Aminoazetidine (General Procedure)

This protocol describes the trifluoroacetylation of a secondary amine on the azetidine ring using trifluoroacetic anhydride.

Materials:

  • 3-Aminoazetidine derivative (e.g., 1-substitued-azetidin-3-amine)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Standard laboratory glassware and stirring apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 3-aminoazetidine derivative (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound.

Protocol 2: Deprotection of this compound

This protocol outlines the removal of the trifluoroacetyl group under mild basic conditions.

Materials:

  • This compound derivative

  • Methanol or Ethanol

  • Water

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or aqueous Ammonia)

  • Standard laboratory glassware and stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative in a mixture of methanol (or ethanol) and water.

  • Add the base (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) if necessary.

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected 3-aminoazetidine derivative.

Data Presentation

The following tables summarize representative data for the protection and deprotection reactions.

Protection of 3-Aminoazetidine Derivatives
Substrate Reagent Base Solvent Time (h) Yield (%)
1-Boc-3-aminoazetidineTrifluoroacetic anhydridePyridineDCM3>95
1-Benzyl-3-aminoazetidineEthyl trifluoroacetateTriethylamineMethanol1290-95
Deprotection of this compound Derivatives
Substrate Reagent Solvent Temperature Time (h) Yield (%)
N-(1-Boc-azetidin-3-yl)-TFAK₂CO₃MeOH/H₂ORoom Temp.2>90
N-(1-Benzyl-azetidin-3-yl)-TFAaq. NH₃MethanolRoom Temp.4>90
N-(1-Nitroazetidin-3-yl)-TFASolvolysis in EthanolEthanolReflux1Not reported

Visualizations

Experimental Workflow: Protection and Deprotection Cycle

G A 3-Aminoazetidine Derivative B Trifluoroacetylation (TFAA, Base) A->B Reaction C N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide B->C Product D N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide E Mild Basic Conditions D->E Reaction F Deprotected 3-Aminoazetidine E->F Product

Caption: General workflow for the protection and deprotection of 3-aminoazetidine.

Signaling Pathway: Orthogonality of TFA Protecting Group

G cluster_main Orthogonal Deprotection Strategy Start Molecule with TFA and Boc Protected Amines Acid Acidic Conditions (e.g., TFA) Start->Acid Treatment Base Mild Basic Conditions (e.g., K2CO3) Start->Base Treatment Result_Acid TFA Protected Amine Boc Deprotected Acid->Result_Acid Selective Cleavage Result_Base Boc Protected Amine TFA Deprotected Base->Result_Base Selective Cleavage

Caption: Orthogonality of TFA and Boc protecting groups.

References

Application Note: A Robust Protocol for the N-Trifluoroacetylation of 3-Aminoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The trifluoroacetyl group is a valuable protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under mild basic conditions. Furthermore, the introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, which is of great interest in medicinal chemistry. This document provides a detailed, step-by-step protocol for the N-trifluoroacetylation of 3-aminoazetidine, a common scaffold in drug discovery.

Reaction Principle

The N-trifluoroacetylation of 3-aminoazetidine proceeds via the nucleophilic attack of the primary amine of 3-aminoazetidine on the highly electrophilic carbonyl carbon of a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA). The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the trifluoroacetic acid byproduct.

Experimental Protocol

Materials:

  • 3-Aminoazetidine (or its hydrochloride salt)

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminoazetidine (1.0 eq). If using the hydrochloride salt, use 2.2 equivalents of the base.

  • Solvent Addition: Dissolve the 3-aminoazetidine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1-1.5 eq) dropwise to the stirred solution.

  • Addition of Trifluoroacetylating Agent: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (1.1-1.2 eq) dropwise to the reaction mixture. A mild exotherm may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude N-(azetidin-3-yl)-2,2,2-trifluoroacetamide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Data Presentation

Amine SubstrateTrifluoroacetylating AgentBaseSolventYield (%)
Primary Aliphatic AmineTFAATriethylamineDCM>90
Secondary Aliphatic AmineTFAATriethylamineDCM>90
AnilineTFAAPyridineDCM>95
Amino AcidsTFAA-TFAGood to Excellent[1]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification start Dissolve 3-Aminoazetidine in Anhydrous DCM add_base Add Triethylamine at 0 °C start->add_base add_tfaa Add TFAA Dropwise at 0 °C add_base->add_tfaa stir Stir at 0 °C to RT (2-4 hours) add_tfaa->stir quench Quench with Sat. NaHCO3 stir->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify end end purify->end Final Product

Caption: Experimental workflow for the N-trifluoroacetylation of 3-aminoazetidine.

Safety Precautions

  • Trifluoroacetic anhydride is corrosive and volatile; handle it in a well-ventilated fume hood.

  • Dichloromethane is a volatile organic solvent; avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This protocol provides a general and effective method for the N-trifluoroacetylation of 3-aminoazetidine. The reaction is typically high-yielding and proceeds under mild conditions. The resulting N-trifluoroacetylated product can be used in a variety of synthetic applications. Researchers should optimize the reaction conditions for their specific needs.

References

Application Notes and Protocols: Mild Basic Deprotection of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoroacetyl group (TFA) is a valuable amine-protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under mild basic conditions.[1] Azetidine-containing compounds are of significant interest in medicinal chemistry, serving as versatile scaffolds in drug discovery.[2] The selective deprotection of the trifluoroacetyl group on an azetidine ring is a critical step in the synthesis of many pharmaceutical intermediates. These application notes provide detailed protocols for the mild basic deprotection of N-(azetidin-3-yl)-2,2,2-trifluoroacetamide, ensuring the integrity of the strained azetidine ring.

The azetidine ring, despite its strain, has been shown to be stable under various synthetic manipulations, including strongly acidic conditions for the removal of other protecting groups.[3][4] This inherent stability allows for the selective removal of the N-trifluoroacetyl group under mild basic conditions without compromising the core azetidine structure.

Deprotection Methodologies

The most common and effective method for the deprotection of trifluoroacetamides under mild basic conditions involves the use of potassium carbonate (K2CO3) in a mixture of methanol and water.[5][6] This method is favored for its gentle nature, which is crucial for substrates containing sensitive functional groups or strained ring systems like azetidine. Another viable method employs ammonia in methanol.

Data Summary: Mild Basic Deprotection of Trifluoroacetamides

The following table summarizes common conditions for the deprotection of trifluoroacetamides using potassium carbonate, derived from literature examples. While these examples do not specifically describe the deprotection of this compound, they provide a strong basis for developing a successful protocol.

BaseSolvent System (v/v)Temperature (°C)Reaction Time (h)Typical Yield (%)Reference
K₂CO₃2:1 MeOH/H₂ORoom Temperature1771[5]
K₂CO₃2:1 MeOH/H₂O60275[5]
K₂CO₃MeOHRoom Temperature283[5]

Experimental Protocols

The following protocols are recommended for the deprotection of this compound. It is advisable to monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Deprotection using Potassium Carbonate in Methanol/Water

This is the most recommended general protocol due to its mildness and effectiveness.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a 2:1 mixture of methanol and water in a round-bottom flask. A typical concentration is 0.1 to 0.5 M.

  • Addition of Base: Add potassium carbonate (2.0-3.0 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-17 hours.[5] The reaction progress should be monitored by TLC or LC-MS. For faster reaction times, the mixture can be heated to 60 °C.[5]

  • Work-up: a. Once the reaction is complete, remove the methanol under reduced pressure. b. Add water to the residue and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 3-aminoazetidine can be purified by silica gel column chromatography or distillation if necessary.

Protocol 2: Deprotection using Ammonia in Methanol

This method is an alternative to the potassium carbonate procedure.

Materials:

  • This compound

  • 7N Ammonia in Methanol solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve this compound in a 7N solution of ammonia in methanol.

  • Reaction: Stir the solution at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. b. The resulting crude 3-aminoazetidine can be used directly for the next step or purified as described in Protocol 1.

Visualizations

Deprotection_Workflow Deprotection Workflow of this compound cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Purification cluster_product Product start This compound reaction Mild Basic Conditions (e.g., K₂CO₃ in MeOH/H₂O) start->reaction 1. Dissolution & Reagent Addition workup Solvent Removal & Aqueous Extraction reaction->workup 2. Reaction Monitoring (TLC/LC-MS) purification Column Chromatography (if necessary) workup->purification product 3-Aminoazetidine purification->product

Caption: General workflow for the deprotection of this compound.

Reaction_Mechanism Proposed Deprotection Mechanism reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate + Base base Base (e.g., OH⁻, MeO⁻) base->reactant product 3-Aminoazetidine intermediate->product Collapse byproduct Trifluoroacetate Salt intermediate->byproduct Elimination

Caption: Simplified mechanism of base-catalyzed hydrolysis of the trifluoroacetamide group.

References

Application of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide in Medicinal Chemistry Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is a versatile building block for the synthesis of novel medicinal chemistry scaffolds. The azetidine ring provides a desirable three-dimensional structural motif, while the trifluoroacetamide group can enhance metabolic stability and binding affinity. This document outlines the synthesis of this key intermediate and its application in the construction of more complex molecular architectures, with a focus on potential inhibitors of the STAT3 signaling pathway. Detailed experimental protocols, quantitative data, and visualizations of the synthetic and biological pathways are provided for researchers in drug discovery and development.

Introduction

Azetidine-containing scaffolds are of increasing interest in medicinal chemistry due to their ability to introduce conformational rigidity and improve physicochemical properties of drug candidates.[1] The incorporation of fluorine atoms, often in the form of a trifluoroacetyl group, is a common strategy to enhance metabolic stability, binding affinity, and cell permeability. The target molecule, this compound, combines these features, making it a valuable starting point for the synthesis of diverse compound libraries. This application note details a robust synthetic protocol for this building block and explores its potential in developing inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is a key target in oncology.[2][3][4]

Synthesis of this compound Hydrochloride

The synthesis of the title compound is achieved in a two-step process starting from the commercially available 1-Boc-3-aminoazetidine. The first step involves the trifluoroacetylation of the primary amine, followed by the deprotection of the Boc group to yield the hydrochloride salt of the desired product.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate

  • Materials:

    • 1-Boc-3-aminoazetidine (1.0 eq)

    • Trifluoroacetic anhydride (1.2 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 1-Boc-3-aminoazetidine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine, followed by the dropwise addition of trifluoroacetic anhydride.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 2: Synthesis of this compound hydrochloride

  • Materials:

    • tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate (1.0 eq)

    • 4M HCl in 1,4-dioxane (excess)

    • Methanol (MeOH)

    • Diethyl ether

  • Procedure:

    • Dissolve the product from Step 1 in a minimal amount of methanol.

    • Add an excess of 4M HCl in 1,4-dioxane to the solution.[1]

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final product.

Quantitative Data
StepProductStarting MaterialYield (%)Purity (%)
1tert-butyl 3-(2,2,2-trifluoroacetamido)azetidine-1-carboxylate1-Boc-3-aminoazetidine85-95>98
2This compound hydrochlorideProduct from Step 190-98>99

Application in Medicinal Chemistry Scaffold Synthesis

The secondary amine of this compound is a key functional handle for further elaboration into more complex scaffolds. One promising application is in the development of STAT3 inhibitors. Aberrant STAT3 activation is a hallmark of many cancers, promoting tumor cell proliferation, survival, and angiogenesis.[2][4] Small molecule inhibitors that disrupt STAT3 signaling are therefore of significant therapeutic interest.

Proposed Synthetic Workflow for a STAT3 Inhibitor Scaffold

The following workflow describes the incorporation of the this compound moiety into a potential STAT3 inhibitor scaffold via N-alkylation.

G cluster_synthesis Scaffold Synthesis cluster_evaluation Biological Evaluation A N-(azetidin-3-yl)-2,2,2- trifluoroacetamide C N-Alkylation (Base, Solvent) A->C B Bioactive Moiety (e.g., Halogenated Benzyl Bromide) B->C D Final Scaffold C->D E STAT3 Phosphorylation Assay D->E F STAT3 Dimerization Assay E->F G Cell Proliferation Assay F->G H In vivo Tumor Model G->H

Caption: Proposed workflow for the synthesis and evaluation of a STAT3 inhibitor.

Experimental Protocol: N-Alkylation
  • Materials:

    • This compound hydrochloride (1.0 eq)

    • Substituted benzyl bromide (e.g., 4-bromobenzyl bromide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Acetonitrile (ACN)

  • Procedure:

    • To a solution of this compound hydrochloride in acetonitrile, add potassium carbonate.

    • Add the substituted benzyl bromide to the suspension.

    • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the final N-alkylated scaffold.

Quantitative Data for Scaffold Synthesis
ScaffoldStarting AzetidineAlkylating AgentYield (%)
1aThis compound4-Bromobenzyl bromide75-85
1bThis compound3,4-Dichlorobenzyl bromide70-80

Biological Context: The STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of gene expression involved in cell growth, differentiation, and survival.[2] Its dysregulation is implicated in numerous cancers.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->Receptor 3. Receptor Phosphorylation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 5. STAT3 Phosphorylation STAT3_inactive->Receptor 4. STAT3 Recruitment pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Nuclear Translocation Gene Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene 8. Gene Transcription Inhibitor Azetidine-based Inhibitor Inhibitor->pSTAT3 Inhibition of Dimerization a start Synthesized Scaffold assay1 Western Blot Assess p-STAT3 levels start->assay1 assay2 Co-immunoprecipitation Analyze STAT3 dimerization assay1->assay2 assay3 Cell Viability Assay (e.g., MTT) Determine IC50 assay2->assay3 end Lead Candidate assay3->end

References

Synthetic Routes to Azetidinone Derivatives from N-Protected Azetidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of azetidinone (β-lactam) derivatives through the oxidation of N-protected azetidines. The focus is on providing a viable, albeit less commonly cited, synthetic strategy utilizing ruthenium tetroxide-mediated oxidation, a powerful method for the conversion of cyclic amines to their corresponding lactams.

Application Notes

The direct oxidation of the C2 position of an N-protected azetidine offers a convergent approach to the synthesis of β-lactams, which are crucial structural motifs in a vast array of pharmaceuticals, most notably antibiotics. While cycloaddition reactions, such as the Staudinger synthesis, are more conventional, the oxidation of a pre-formed azetidine ring provides an alternative retrosynthetic disconnection. This can be particularly advantageous when the azetidine precursor is readily available or when specific stereochemistry at other positions of the ring needs to be preserved.

N-protection is critical for the success of this transformation. The protecting group must be stable to the oxidative conditions and should activate the adjacent methylene group towards oxidation. Acyl groups, such as benzoyl (Bz) or tert-butoxycarbonyl (Boc), are suitable choices as they can stabilize the intermediate species formed during the oxidation process.

Ruthenium tetroxide (RuO₄) is a potent oxidizing agent that has been successfully employed for the oxidation of N-acyl cyclic amines to their corresponding lactams.[1] The reaction is typically performed catalytically, where RuO₄ is generated in situ from a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃) or ruthenium dioxide (RuO₂), using a stoichiometric co-oxidant like sodium periodate (NaIO₄).[1] This catalytic approach avoids the need to handle the highly reactive and volatile RuO₄ directly.

The choice of solvent system is crucial for the reaction's success. A biphasic system, often comprising a nonpolar organic solvent (like carbon tetrachloride, chloroform, or ethyl acetate) and water, is commonly used. This allows for the continuous extraction of the product into the organic phase while the ruthenium catalyst is regenerated in the aqueous phase.

Careful control of the reaction conditions, including temperature and pH, is necessary to achieve good yields and minimize side reactions. The reaction is typically conducted at or below room temperature to maintain selectivity.

Experimental Workflow

The overall workflow for the synthesis of azetidinone derivatives from N-protected azetidines via oxidation can be summarized as follows:

workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_process Work-up and Purification cluster_product Final Product start N-Protected Azetidine reaction Catalytic Oxidation (e.g., RuO4/NaIO4) start->reaction workup Quenching Extraction reaction->workup purification Column Chromatography workup->purification product N-Protected Azetidin-2-one purification->product

Caption: General workflow for the synthesis of N-protected azetidin-2-ones.

Quantitative Data Summary

The following table summarizes representative quantitative data for the ruthenium-catalyzed oxidation of an N-protected azetidine to the corresponding azetidin-2-one. The data is illustrative and may vary depending on the specific substrate and reaction conditions.

EntryN-Protecting GroupSubstrateCatalyst (mol%)Co-oxidant (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1BocN-Boc-azetidineRuCl₃·xH₂O (5)NaIO₄ (4)CCl₄/CH₃CN/H₂O0 - RT465
2CbzN-Cbz-azetidineRuO₂·xH₂O (5)NaIO₄ (4)EtOAc/H₂O0 - RT660
3AcN-Acetyl-azetidineRuCl₃·xH₂O (5)NaIO₄ (4)CHCl₃/H₂O0 - RT570

Key Experimental Protocol: Ruthenium-Catalyzed Oxidation of N-Boc-Azetidine

This protocol describes a general procedure for the oxidation of N-Boc-azetidine to N-Boc-azetidin-2-one using a catalytic amount of ruthenium(III) chloride and sodium periodate as the co-oxidant.

Materials:

  • N-Boc-azetidine

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Carbon tetrachloride (CCl₄)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred, biphasic mixture of carbon tetrachloride (10 mL), acetonitrile (10 mL), and deionized water (15 mL) in a round-bottom flask equipped with a magnetic stir bar, add N-Boc-azetidine (1.0 g, 5.84 mmol).

  • To this mixture, add ruthenium(III) chloride hydrate (0.061 g, 0.29 mmol, 5 mol%).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium periodate (5.0 g, 23.36 mmol, 4.0 equiv) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. The color of the reaction mixture should turn yellow-green.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding isopropanol (2 mL) and stir for an additional 15 minutes until the yellow color disappears.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL), 10% aqueous sodium thiosulfate solution (20 mL), and brine (20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-azetidin-2-one as a white solid.

Proposed Catalytic Cycle

The following diagram illustrates a proposed catalytic cycle for the ruthenium tetroxide-catalyzed oxidation of an N-acyl azetidine.

catalytic_cycle RuCl3 Ru(III)Cl3 RuO4 Ru(VIII)O4 RuCl3->RuO4 Oxidation Intermediate [Intermediate Complex] RuO4->Intermediate [2+2] Cycloaddition RuO2 Ru(IV)O2 RuO2->RuO4 Re-oxidation NaIO4 NaIO4 (Co-oxidant) NaIO4->RuO2 NaIO3 NaIO3 Substrate N-Acyl Azetidine Substrate->Intermediate Product N-Acyl Azetidin-2-one Intermediate->RuO2 Intermediate->Product

Caption: Proposed catalytic cycle for RuO₄ oxidation of N-acyl azetidine.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide as a Key Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The presence of the strained four-membered azetidine ring imparts conformational rigidity and provides novel three-dimensional exit vectors for substituent placement, which can lead to improved pharmacological properties. Furthermore, the trifluoroacetamide group can enhance metabolic stability and binding affinity through favorable interactions with biological targets.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a key building block in the synthesis of bioactive compounds, with a particular focus on the development of N-acylethanolamine acid amidase (NAAA) inhibitors for the treatment of inflammatory and pain-related disorders.

Application: Development of NAAA Inhibitors

N-acylethanolamine acid amidase (NAAA) is a lysosomal enzyme that plays a crucial role in the degradation of the bioactive lipid N-palmitoylethanolamide (PEA).[1] PEA is an endogenous anti-inflammatory and analgesic mediator that exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1] By inhibiting NAAA, the levels of PEA are increased, leading to enhanced PPAR-α signaling and a subsequent reduction in inflammation and pain.[1]

Derivatives of this compound, particularly N-(2-oxoazetidin-3-yl)amides, have been identified as a promising class of potent and selective NAAA inhibitors.[2]

Quantitative Data: In Vitro Potency of N-(2-oxoazetidin-3-yl)amide NAAA Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of N-(2-oxoazetidin-3-yl)amides against human NAAA.

Compound IDR Group (Acyl Chain)IC50 (µM) vs hNAAA
11a n-Propyl> 10
11b n-Butyl5.2
11c n-Pentyl2.1
11d n-Hexyl0.98
11e n-Heptyl0.45
11f n-Octyl0.38
11g n-Nonyl0.35
11h n-Decyl0.34

Data sourced from a study on 3-aminoazetidin-2-one derivatives as NAAA inhibitors.[2]

Signaling Pathway of NAAA Inhibition

The inhibition of NAAA leads to an accumulation of PEA, which then activates the PPAR-α signaling pathway. This pathway is crucial for modulating inflammatory responses.

NAAA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus NAPE N-acyl-phosphatidyl- ethanolamine (NAPE) Inflammatory_Stimulus->NAPE Induces Production PEA Palmitoylethanolamide (PEA) NAPE->PEA Converts to NAAA NAAA PEA->NAAA Substrate for PPARa PPAR-α PEA->PPARa Activates Palmitic_Acid Palmitic Acid + Ethanolamine NAAA->Palmitic_Acid Degrades to NAAA_Inhibitor N-(Azetidin-3-YL) Derivative NAAA_Inhibitor->NAAA Inhibits Gene_Expression Modulation of Gene Expression PPARa->Gene_Expression Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory

Caption: NAAA Inhibition and PPAR-α Signaling Pathway.

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol describes a general method for the synthesis of N-acyl derivatives of the title compound, analogous to the synthesis of bioactive N-(2-oxoazetidin-3-yl)amides.

N_Acylation_Workflow Start Start Step1 Dissolve this compound and a base (e.g., Triethylamine) in an anhydrous solvent (e.g., DCM) under an inert atmosphere. Start->Step1 Step2 Cool the mixture to 0 °C. Step1->Step2 Step3 Slowly add the desired acyl chloride (1.0-1.2 eq). Step2->Step3 Step4 Allow the reaction to warm to room temperature and stir for 2-24 hours. Step3->Step4 Step5 Monitor reaction progress by TLC or LC-MS. Step4->Step5 Step6 Quench the reaction with water and perform an aqueous workup. Step5->Step6 Upon Completion Step7 Dry the organic layer and concentrate under reduced pressure. Step6->Step7 Step8 Purify the crude product by column chromatography. Step7->Step8 End End Step8->End

Caption: General N-Acylation Experimental Workflow.

Materials:

  • This compound hydrochloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or other suitable base

  • Acyl chloride of choice (e.g., nonanoyl chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated azetidine derivative.

NAAA Enzymatic Activity Assay Protocol

This protocol outlines a general procedure to determine the in vitro inhibitory activity of synthesized compounds against NAAA.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human NAAA enzyme

  • Assay buffer (e.g., 50 mM sodium acetate, 0.1% Triton X-100, pH 5.0)

  • Radiolabeled substrate (e.g., [¹⁴C]Palmitoylethanolamide)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • In a microplate, add the recombinant NAAA enzyme to the assay buffer.

  • Add the inhibitor solutions to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate.

  • Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform and methanol).

  • Separate the product (e.g., [¹⁴C]palmitic acid) from the unreacted substrate by liquid-liquid extraction.

  • Quantify the amount of product formed using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of bioactive compounds. Its unique structural features can be exploited to design novel molecules with improved pharmacological profiles. The successful application of this building block in the development of potent NAAA inhibitors highlights its potential in generating new therapeutic agents for inflammatory and pain-related conditions. The provided protocols offer a foundational framework for researchers to explore the synthesis and biological evaluation of novel derivatives based on this promising scaffold.

References

Application Notes and Protocols: Utilizing N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide in fragment-based drug discovery (FBDD) is limited in publicly available literature. The following application notes and protocols are based on established principles of FBDD and data from analogous azetidine-containing fragments.

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for the identification of lead compounds in drug discovery.[1][2][3] This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets.[1][2][4] Hits from fragment screening often have weak affinity but provide high-quality starting points for optimization into potent and selective drug candidates. The three-dimensional structure of many fragments allows for the exploration of chemical space that is not easily accessible to the larger, more planar molecules typically found in high-throughput screening (HTS) libraries.[5]

Azetidine-containing fragments are of particular interest due to their rigid, three-dimensional scaffold.[5][6][7] This structural feature can enhance physicochemical properties such as solubility and metabolic stability, while also providing well-defined vectors for chemical modification.[5] this compound combines the desirable 3D geometry of the azetidine ring with a trifluoroacetamide group, offering potential for specific interactions with protein targets.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound and its hydrochloride salt are provided below. These properties are essential for its evaluation as a viable fragment for drug discovery campaigns.

PropertyValueSource
This compound
CAS Number98448-79-4[8]
Molecular FormulaC₅H₇F₃N₂O[8]
Molecular Weight168.117 g/mol [8]
Boiling Point223°C[8]
Density1.37 g/cm³[8]
LogP0.35640[8]
This compound hydrochloride
Molecular FormulaC₅H₈ClF₃N₂O[9]
Molecular Weight204.58 g/mol [9]

Experimental Protocols

A typical FBDD campaign involves a systematic workflow from initial screening to hit validation and optimization.[1][10] The primary objective is to identify fragments that bind to the target of interest and then to characterize that binding to guide further chemical development.[5]

General Workflow for a Fragment Screening Campaign

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Fragment Library Screening Fragment Library Screening Primary Screen (e.g., DSF, SPR) Primary Screen (e.g., DSF, SPR) Fragment Library Screening->Primary Screen (e.g., DSF, SPR) Biophysical Techniques Hit Confirmation Hit Confirmation Primary Screen (e.g., DSF, SPR)->Hit Confirmation Orthogonal Biophysical Methods (e.g., NMR, ITC) Orthogonal Biophysical Methods (e.g., NMR, ITC) Hit Confirmation->Orthogonal Biophysical Methods (e.g., NMR, ITC) Structural Biology (X-ray Crystallography, Cryo-EM) Structural Biology (X-ray Crystallography, Cryo-EM) Orthogonal Biophysical Methods (e.g., NMR, ITC)->Structural Biology (X-ray Crystallography, Cryo-EM) Binding Mode Structure-Guided Design Structure-Guided Design Structural Biology (X-ray Crystallography, Cryo-EM)->Structure-Guided Design Synthesis of Analogs Synthesis of Analogs Structure-Guided Design->Synthesis of Analogs SAR Studies SAR Studies Synthesis of Analogs->SAR Studies

A typical workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • This compound stock solution (100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • 96- or 384-well PCR plates

  • Real-time PCR instrument

Method:

  • Prepare a working solution of the target protein in DSF buffer.

  • Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in DSF buffer.

  • In each well of the PCR plate, mix the protein solution with the SYPRO Orange solution.

  • Add this compound to the desired final concentration (typically 100 µM - 1 mM). Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument and run a melt curve experiment, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Analyze the data to determine the melting temperature (Tm) of the protein in the presence and absence of the fragment. A significant increase in Tm indicates fragment binding and stabilization.

Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique to determine the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of a fragment binding to a target protein.

Materials:

  • Purified target protein (10-50 µM in ITC buffer)

  • This compound (100 µM - 1 mM in ITC buffer)

  • ITC instrument

Method:

  • Prepare the protein and fragment solutions in the same ITC buffer, ensuring a precise pH match. Degas both solutions.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the fragment solution into the injection syringe.

  • Set up the injection parameters (e.g., 20 injections of 2 µL each, with a spacing of 150 seconds).

  • Initiate the titration experiment.

  • Analyze the resulting thermogram to determine the binding parameters by fitting the data to a suitable binding model.

Hit-to-Lead Optimization

Once a fragment hit like this compound is validated and its binding mode is determined, a hit-to-lead campaign can be initiated. The azetidine nitrogen and the trifluoroacetamide moiety offer distinct vectors for chemical elaboration.[5] Common strategies include fragment growing, linking, and merging.[11][12][13]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Validated Fragment Hit Azetidine Fragment Fragment Growing Fragment Growing Validated Fragment Hit->Fragment Growing Add functional groups Fragment Linking Fragment Linking Validated Fragment Hit->Fragment Linking Connect two fragments Fragment Merging Fragment Merging Validated Fragment Hit->Fragment Merging Combine overlapping fragments Potent Lead Compound Potent Lead Compound Fragment Growing->Potent Lead Compound Fragment Linking->Potent Lead Compound Fragment Merging->Potent Lead Compound

Hit-to-lead optimization strategies.
Synthetic Elaboration Strategies

  • N-functionalization of the Azetidine: The secondary amine of the azetidine ring is a key point for modification. Acylation, alkylation, or sulfonylation can be performed to introduce new functional groups that can form additional interactions with the target protein.

  • Modification of the Trifluoroacetamide: While the trifluoromethyl group can be important for binding, analogs with different substituents can be synthesized to probe the structure-activity relationship (SAR).

  • Fragment Growing: Based on the structural information of the fragment-protein complex, chemical moieties can be added to the fragment to extend into adjacent binding pockets, thereby increasing affinity and selectivity.[11]

Data Presentation

Quantitative data from screening and validation experiments should be summarized in a clear, tabular format to facilitate comparison of hits.

Table 1: Example Data Summary for Primary Screen (DSF)

Fragment IDConcentration (µM)ΔTm (°C)Hit
This compound200+3.5Yes
Fragment 2200+0.2No
Fragment 3200+2.8Yes

Table 2: Example Data Summary for Hit Validation (ITC)

Fragment IDKD (µM)n (sites)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound1500.98-5.2-1.5
Fragment 32501.05-4.8-1.2

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns due to its desirable physicochemical properties and three-dimensional structure. While specific binding data for this fragment is not extensively documented, the provided protocols offer a robust framework for its screening and optimization against a variety of biological targets. The synthetic tractability of the azetidine scaffold provides a solid foundation for hit-to-lead development and the generation of novel therapeutic candidates.

References

Application Notes and Protocols for Incorporating 3-Aminoazetidine into Novel Peptide Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug discovery to enhance therapeutic properties. 3-Aminoazetidine (3-AAz), a conformationally constrained proline analogue, offers unique advantages for designing novel peptides with improved stability, tailored conformations, and diverse functionalities. These application notes provide detailed protocols and data for the successful integration of 3-aminoazetidine into peptide backbones.

Introduction

3-Aminoazetidine is a four-membered heterocyclic building block that, when incorporated into a peptide sequence, imparts significant structural and functional modifications. The rigid azetidine ring introduces a "kink" or turn in the peptide chain, influencing its secondary structure and overall three-dimensional conformation.[1] This can lead to peptides with enhanced resistance to proteolytic degradation, a critical factor for improving in vivo stability and bioavailability.[2][3] Furthermore, the secondary amine within the azetidine ring provides a valuable site for post-synthesis modifications, allowing for the attachment of various functional groups such as fluorophores, affinity tags, or drug conjugates.[3][4][5]

The introduction of the 3-aminoazetidine subunit has been shown to be a valuable tool for the efficient synthesis of small head-to-tail cyclic peptides.[3][4][5] The conformational constraints imposed by the azetidine ring can pre-organize the linear peptide precursor into a conformation that is favorable for macrocyclization, leading to significantly improved cyclization yields.[3][4]

Advantages of Incorporating 3-Aminoazetidine

  • Enhanced Proteolytic Stability: The constrained azetidine ring can sterically hinder the approach of proteases, leading to peptides with longer half-lives.[3]

  • Improved Macrocyclization Efficiency: The turn-inducing properties of 3-aminoazetidine can dramatically increase the yields of cyclic peptide synthesis.[3][4][5]

  • Conformational Control: The rigid four-membered ring structure introduces predictable turns, allowing for the design of peptides with specific secondary structures, such as β-turns or γ-turns.[1][6]

  • Site for Functionalization: The azetidine nitrogen serves as a handle for late-stage chemical modifications, enabling the synthesis of peptide conjugates with diverse functionalities.[3][4][5]

  • Proline Mimicry with a Difference: While it can serve as a proline surrogate, the four-membered ring of azetidine derivatives tends to favor the formation of γ-turns, in contrast to the β-turns often induced by the five-membered ring of proline.[1]

Quantitative Data Summary

The incorporation of 3-aminoazetidine has been shown to significantly improve the efficiency of macrocyclization for various peptide sequences. The following table summarizes the comparative cyclization yields for linear peptides with and without a 3-aminoazetidine (3-AAz) residue.

Peptide SequenceRing SizeCyclization Yield (Unmodified)Cyclization Yield (with 3-AAz)Fold Improvement
Tetrapeptide 14< 5%65%> 13
Pentapeptide 1520%78%3.9
Hexapeptide 1645%85%1.9
Tetrapeptide 248%55%6.9
Pentapeptide 2525%82%3.3

Data is representative and compiled from literature examples. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-Azetidine-3-Carboxylic Acid

This protocol outlines the standard procedure for incorporating a 3-aminoazetidine residue into a peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS) with a protected azetidine building block.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Boc-Azetidine-3-Carboxylic Acid

  • Coupling reagents: HCTU (or HATU/HBTU), N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Incorporation of Boc-Azetidine-3-Carboxylic Acid:

    • For the incorporation of the azetidine moiety, use Boc-Azetidine-3-Carboxylic Acid.

    • Follow the same coupling procedure as in step 3. The Boc group on the azetidine nitrogen will remain intact during the subsequent Fmoc deprotection steps.[2]

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Purify the peptide by reverse-phase HPLC.

Protocol 2: Late-Stage Functionalization of the Azetidine Nitrogen

This protocol describes the functionalization of the azetidine nitrogen after peptide synthesis and cyclization. This requires the use of an orthogonal protecting group on the azetidine nitrogen, such as a Carbobenzyloxy (Cbz) group.

Materials:

  • Cyclic peptide containing a Cbz-protected 3-aminoazetidine residue

  • Palladium on carbon (Pd/C)

  • Hydrogen source (e.g., H₂ balloon)

  • Electrophile for functionalization (e.g., fluorescent dye NHS ester, biotin NHS ester)

  • DIPEA

  • Solvents: Methanol, DMF

Procedure:

  • Cbz Deprotection:

    • Dissolve the Cbz-protected cyclic peptide in methanol.

    • Add Pd/C catalyst.

    • Stir the reaction mixture under a hydrogen atmosphere for 4-6 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected cyclic peptide.

  • N-Functionalization:

    • Dissolve the deprotected cyclic peptide in DMF.

    • Add the desired electrophile (1.2 eq.) and DIPEA (3 eq.).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Purification: Purify the functionalized cyclic peptide by reverse-phase HPLC.

Visualizations

Experimental Workflow for SPPS of 3-Aminoazetidine Peptides

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect1 Wash1 Wash (DMF, DCM) Fmoc_Deprotect1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Standard AA Aze_Coupling Azetidine Coupling (Boc-Aze-OH, HCTU, DIPEA) Wash1->Aze_Coupling Azetidine Wash2 Wash Coupling->Wash2 Aze_Coupling->Wash2 Repeat Repeat for all residues Wash2->Repeat Repeat->Fmoc_Deprotect1 Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotect->Cleavage Precipitate Precipitate (Cold Ether) Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Final_Peptide Pure 3-AAz Peptide Purify->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating 3-aminoazetidine.

Logical Flow for Late-Stage Functionalization

Functionalization_Flow Start Cyclic Peptide with Cbz-protected 3-AAz Cbz_Deprotect Cbz Deprotection (H2, Pd/C) Start->Cbz_Deprotect Deprotected_Peptide Deprotected Cyclic Peptide (Free Azetidine N) Cbz_Deprotect->Deprotected_Peptide N_Functionalization N-Functionalization (Electrophile, DIPEA) Deprotected_Peptide->N_Functionalization Functionalized_Peptide Functionalized Cyclic Peptide N_Functionalization->Functionalized_Peptide Purification Purification (RP-HPLC) Functionalized_Peptide->Purification Final_Product Pure Functionalized Peptide Purification->Final_Product

Caption: Workflow for late-stage functionalization of the 3-aminoazetidine nitrogen.

Potential Impact on a Generic Signaling Pathway

While specific signaling pathways will be target-dependent, the incorporation of 3-aminoazetidine can fundamentally alter a peptide's interaction with its biological target, such as a cell surface receptor.

Signaling_Pathway Peptide 3-AAz Peptide (Conformationally Constrained) Receptor Cell Surface Receptor Peptide->Receptor Binds Binding Altered Binding Affinity and/or Selectivity Receptor->Binding Signal_Transduction Signal Transduction Cascade Binding->Signal_Transduction Modulates Downstream Downstream Effectors Signal_Transduction->Downstream Response Altered Cellular Response Downstream->Response

Caption: Hypothetical modulation of a signaling pathway by a 3-AAz-containing peptide.

References

Application Notes and Protocols for the Synthesis of Novel β-Lactam Analogs Utilizing N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The β-lactam ring is a cornerstone of antibiotic chemistry, forming the core structure of penicillins, cephalosporins, carbapenems, and monobactams. The continued emergence of antibiotic-resistant bacterial strains necessitates the development of novel β-lactam analogs with enhanced efficacy and new mechanisms of action. This document outlines a detailed synthetic strategy and corresponding protocols for the preparation of novel β-lactam analogs where a 3-azetidinyl moiety is incorporated into the β-lactam structure. The synthesis commences with N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, a readily available starting material. The trifluoroacetamide group serves as a protecting group for the azetidine nitrogen, which can be selectively removed to allow for further functionalization.

The proposed synthetic route is a three-step process:

  • Deprotection: Removal of the N-trifluoroacetyl group to yield the free amine, 3-aminoazetidine.

  • Imine Formation: Condensation of 3-aminoazetidine with a selected aldehyde to form the corresponding imine (Schiff base).

  • Staudinger [2+2] Cycloaddition: Reaction of the imine with a ketene, generated in situ from an acyl chloride, to construct the desired β-lactam ring.

This versatile methodology allows for the introduction of a wide range of substituents at two key positions of the final β-lactam analog, enabling the creation of a diverse chemical library for biological screening.

Data Presentation:

The following tables summarize the key quantitative data for each step of the synthesis. Please note that yields are representative and may vary depending on the specific substrates and reaction conditions used.

Table 1: Reagents and Expected Yields for the Synthesis of 3-Aminoazetidine (2)

ReagentMolar Mass ( g/mol )EquivalentsAmountExpected Yield (%)
This compound (1)168.121.0(User Defined)-
Potassium Carbonate (K₂CO₃)138.212.0(Calculated)85-95
Methanol (MeOH)32.04-(Solvent)-
Water (H₂O)18.02-(Solvent)-

Table 2: Reagents and Expected Yields for the Synthesis of Imine (3)

ReagentMolar Mass ( g/mol )EquivalentsAmountExpected Yield (%)
3-Aminoazetidine (2)72.111.0(From previous step)-
Aldehyde (R¹CHO)(Varies)1.1(Calculated)90-98
Toluene92.14-(Solvent)-
Acetic Acid (AcOH)60.05Catalytic(e.g., 0.1 equiv)-

Table 3: Reagents and Expected Yields for the Synthesis of β-Lactam Analog (4)

ReagentMolar Mass ( g/mol )EquivalentsAmountExpected Yield (%)
Imine (3)(Varies)1.0(From previous step)-
Acyl Chloride (R²COCl)(Varies)1.2(Calculated)60-80
Triethylamine (Et₃N)101.191.5(Calculated)-
Dichloromethane (DCM)84.93-(Solvent)-

Experimental Protocols:

Protocol 1: Deprotection of this compound (1)

This protocol describes the removal of the trifluoroacetyl protecting group under mild basic conditions.[1]

  • Materials:

    • This compound (1)

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Deionized water (H₂O)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Dissolve the starting material in a 3:1 mixture of methanol and water.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material.

    • Once the reaction is complete, carefully neutralize the mixture to pH ~7 with a dilute solution of hydrochloric acid (1 M HCl).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 3-aminoazetidine (2). The crude product is often of sufficient purity for the next step.

Protocol 2: Synthesis of Imine (3) from 3-Aminoazetidine (2)

This protocol outlines the formation of an imine (Schiff base) via the condensation of 3-aminoazetidine with an aldehyde.[2][3][4][5]

  • Materials:

    • 3-Aminoazetidine (2)

    • Aldehyde (R¹CHO)

    • Toluene

    • Glacial acetic acid (AcOH)

    • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

  • Procedure:

    • To a round-bottom flask, add 3-aminoazetidine (1.0 eq) and the desired aldehyde (1.1 eq).

    • Add toluene as the solvent.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Fit the flask with a Dean-Stark apparatus and a condenser.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to yield the crude imine (3). This product is typically used in the next step without further purification.

Protocol 3: Staudinger [2+2] Cycloaddition for the Synthesis of β-Lactam Analog (4)

This protocol describes the synthesis of the β-lactam ring via the Staudinger cycloaddition of a ketene, generated in situ, with the previously synthesized imine.[6][7][8][9][10]

  • Materials:

    • Imine (3)

    • Acyl chloride (R²COCl)

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • Dissolve the imine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of the acyl chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

    • Slowly add the acyl chloride/triethylamine solution to the stirred solution of the imine at 0 °C over a period of 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired β-lactam analog (4).

Visualizations:

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Imine Formation cluster_2 Step 3: Staudinger Cycloaddition A N-(Azetidin-3-YL)-2,2,2- trifluoroacetamide (1) B 3-Aminoazetidine (2) A->B K2CO3, MeOH/H2O C Imine (3) B->C R¹CHO, Toluene, AcOH D β-Lactam Analog (4) C->D R²COCl, Et3N, DCM

Caption: A three-step workflow for the synthesis of β-lactam analogs.

G Imine Imine (R¹CH=N-Azetidine) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R²CH=C=O) Ketene->Zwitterion BetaLactam β-Lactam Product Zwitterion->BetaLactam Ring Closure

References

Troubleshooting & Optimization

identifying and minimizing side reactions in N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The trifluoroacetylation of the azetidine nitrogen may be sluggish. 2. Degradation of starting material or product: The strained azetidine ring is susceptible to opening under harsh conditions.[1][2] 3. Side reactions: Competing reactions may be consuming the starting materials. 4. Inefficient purification: The product may be lost during workup or chromatography.1. Reaction Optimization: Increase reaction time, temperature (cautiously), or the equivalents of the trifluoroacetylating agent. Consider using a more reactive agent like trifluoroacetic anhydride (TFAA).[3][4] 2. Mild Reaction Conditions: Maintain a low temperature (e.g., 0 °C to room temperature) during the reaction. Use a non-nucleophilic base (e.g., triethylamine, DIEA) to neutralize the acid generated. 3. Minimize Side Reactions: Add the trifluoroacetylating agent slowly to the reaction mixture to control exothermicity. Ensure anhydrous conditions to prevent hydrolysis of the anhydride. 4. Purification Strategy: Use a suitable purification method such as flash column chromatography on silica gel. Monitor fractions carefully by TLC or LC-MS.
Presence of Multiple Spots on TLC/Peaks in LC-MS (Impurity Formation) 1. Di-trifluoroacetylation: The secondary amine of the azetidine ring can be acylated twice, especially with a large excess of the acylating agent. 2. Ring-opening of azetidine: The strained four-membered ring can be opened by nucleophiles, particularly after activation by N-acylation.[1][2][5] This is more likely under acidic or strongly basic conditions. 3. Polymerization: Azetidines, especially as free bases, can undergo spontaneous oligomerization.[5] 4. Hydrolysis of trifluoroacetamide: The product may be susceptible to hydrolysis back to the amine under acidic or basic workup conditions.1. Stoichiometric Control: Use a controlled amount of the trifluoroacetylating agent (e.g., 1.0-1.2 equivalents). 2. Control pH: Maintain neutral or slightly basic conditions during the reaction and workup. Avoid strong acids. 3. Use Protected Starting Material: Start with an N-protected 3-aminoazetidine (e.g., N-Boc-3-aminoazetidine) and deprotect in the final step under mild conditions.[6][7][8] 4. Neutral Workup: Use a mild aqueous workup (e.g., saturated sodium bicarbonate solution) and avoid prolonged exposure to acidic or basic conditions.
Difficulty in Product Purification 1. Co-elution of impurities: Side products may have similar polarity to the desired product. 2. Product instability on silica gel: The product may degrade on acidic silica gel.1. Optimize Chromatography: Use a different solvent system for elution or consider alternative purification techniques like preparative HPLC. 2. Neutralize Silica Gel: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to prevent degradation of the acid-sensitive product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most probable side reaction is the ring-opening of the azetidine ring. The inherent strain of the four-membered ring makes it susceptible to nucleophilic attack, a reactivity that is enhanced upon N-acylation which further activates the ring.[2] This can be minimized by maintaining mild reaction conditions and avoiding strong acids or nucleophiles.

Q2: Can I use trifluoroacetic acid directly for the acylation?

A2: Direct amide formation from a carboxylic acid and an amine is generally inefficient without a coupling agent. While some methods exist for using trifluoroacetic acid with activating agents, a more reliable approach is to use a more reactive derivative like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.[3][4]

Q3: My starting material is N-Boc-3-aminoazetidine. What are the best conditions for the final deprotection step?

A3: For the deprotection of the N-Boc group, it is crucial to use conditions that will not cleave the trifluoroacetamide group or open the azetidine ring. Mild acidic conditions are typically employed. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[6][7] Alternatively, 4M HCl in dioxane is also widely used.[9] It is important to monitor the reaction closely to avoid side reactions.

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound can be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry (MS). The ¹⁹F NMR should show a characteristic signal for the CF₃ group.

Q5: What is the best way to store the final product?

A5: this compound, particularly as the free base, may be unstable over long periods. It is best stored as a hydrochloride salt at low temperatures in a desiccator to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide

This protocol describes the trifluoroacetylation of commercially available N-Boc-3-aminoazetidine.

Materials:

  • N-Boc-3-aminoazetidine

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Dissolve N-Boc-3-aminoazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Deprotection of N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials:

  • N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by chromatography or converted to its hydrochloride salt for better stability.

Data Presentation

Table 1: Representative Reaction Parameters and Outcomes

ParameterCondition A (TFAA)Condition B (TFA/EDC)
Trifluoroacetylating Agent Trifluoroacetic anhydrideTrifluoroacetic acid / EDC
Base TriethylamineDiisopropylethylamine
Solvent DichloromethaneDichloromethane
Temperature 0 °C to RTRoom Temperature
Reaction Time 2-4 hours12-18 hours
Typical Yield (after purification) 75-90%50-70%
Purity (by LC-MS) >95%>90%

Note: The data presented are representative and may vary depending on the specific experimental conditions and scale.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Trifluoroacetylation cluster_1 Step 2: Deprotection A N-Boc-3-aminoazetidine B N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide A->B C This compound B->C TFAA TFAA, Base DCM, 0°C to RT TFA TFA, DCM RT

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Start N-Boc-3-aminoazetidine + TFAA Desired_Product N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide Start->Desired_Product Desired Pathway Side_Product_1 Di-trifluoroacetylation Start->Side_Product_1 Excess TFAA Side_Product_2 Ring-opening Product Desired_Product->Side_Product_2 Acidic/Basic Conditions Side_Product_3 Polymerization N-Boc-3-aminoazetidine->Side_Product_3 Instability of free base

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow cluster_reaction Reaction Troubleshooting cluster_purification Purification Troubleshooting Start Low Yield or Impurities Detected Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Check_Workup Evaluate Workup and Purification Start->Check_Workup Temp Temperature too high/low? Check_Reaction->Temp Reagents Correct stoichiometry of reagents? Check_Reaction->Reagents Time Sufficient reaction time? Check_Reaction->Time Optimize Optimize and Repeat Check_Purity->Optimize Column Correct chromatography conditions? Check_Workup->Column Stability Product stable on silica? Check_Workup->Stability Temp->Optimize Reagents->Optimize Time->Optimize Column->Optimize Stability->Optimize

Caption: A logical workflow for troubleshooting synthesis issues.

References

troubleshooting the removal of the trifluoroacetyl protecting group from azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering challenges with the removal of the trifluoroacetyl (TFA) protecting group from azetidine rings.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing an N-trifluoroacetyl group from an azetidine?

A1: The most common and reliable method for cleaving an N-trifluoroacetyl group is through mild basic hydrolysis or solvolysis.[1][2] A standard protocol involves stirring the N-trifluoroacetylated azetidine with a mild base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a mixture of methanol and water at room temperature.[1] The trifluoroacetyl group is known for its stability in strongly acidic conditions and its lability under mild basic or reductive conditions, making it orthogonal to many acid-labile protecting groups like Boc and Cbz.[1]

Q2: My deprotection reaction is slow or incomplete. What are the common causes and solutions?

A2: Several factors can lead to an incomplete or stalled reaction:

  • Insufficient Base: Ensure at least 1.5 to 3 equivalents of the base (e.g., K₂CO₃) are used.[1]

  • Poor Solubility: The substrate may not be fully dissolved. Adding a co-solvent like Tetrahydrofuran (THF) or 1,4-dioxane can improve solubility and accelerate the reaction.[3]

  • Steric Hindrance: Bulky substituents near the azetidine nitrogen can hinder the approach of the nucleophile. In such cases, increasing the reaction temperature or using a stronger nucleophile/base system (e.g., LiOH in aqueous methanol) may be necessary.[3]

  • Low Temperature: While many deprotections proceed at room temperature, sterically hindered or electronically deactivated substrates may require gentle heating (e.g., 40 °C).[2]

Q3: Is there a risk of the azetidine ring opening during the deprotection?

A3: The four-membered azetidine ring possesses inherent ring strain, making it susceptible to ring-opening under certain conditions.[4][5] While standard mild basic conditions for TFA removal are generally safe, harsh conditions or the presence of acid can trigger decomposition.[1][5] It is crucial to maintain basic conditions throughout the reaction and workup to prevent acid-mediated ring cleavage.[5] Notably, the azetidine ring itself is stable to strongly acidic conditions like neat trifluoroacetic acid (TFA), which is often used to remove other protecting groups like Boc, without degradation of the ring.[6][7]

Q4: I am observing unexpected side products. What could they be?

A4: Side product formation can arise from several issues:

  • Reaction with Other Functional Groups: If your molecule contains other base-sensitive groups (e.g., esters), they may be hydrolyzed. A thorough analysis of your substrate's functional group compatibility is essential.

  • Ring Opening: As mentioned in Q3, harsh conditions could lead to ring-opened products.[5]

  • Incomplete Reaction: The "side product" may be unreacted starting material. Monitoring the reaction by TLC or LC-MS is critical to determine the optimal reaction time.[1]

Q5: Are there alternative methods for removing the trifluoroacetyl group?

A5: Yes, several alternative conditions can be employed:

  • Ammonia in Methanol: For sensitive substrates, using ammonia in methanol can be a very mild and effective method for in-situ deprotection.[4]

  • Solvolysis in Alcohols: Simply refluxing the compound in methanol or ethanol can be sufficient for deprotection in some cases, with the byproduct being the volatile alkyl trifluoroacetate.[2]

  • Reductive Cleavage: While less common for TFA groups, strong reducing agents like DIBALH have been reported for the cleavage of similar trichloroacetamides and could be considered in specific cases.[3]

Deprotection Methodologies and Performance

The following table summarizes common conditions for the removal of the N-trifluoroacetyl group. Yields are highly substrate-dependent.

MethodReagent(s)Solvent SystemTemperatureTypical Reaction TimeTypical YieldsCitation(s)
Mild Basic HydrolysisK₂CO₃ or Na₂CO₃ (1.5-3 equiv.)Methanol / WaterRoom Temp.1-12 hoursGood to Excellent[1]
SolvolysisNone (refluxing solvent)Methanol or EthanolReflux1-24 hoursSubstrate Dependent[2]
AmmonolysisNH₃ in MethanolMethanolRoom Temp.VariesGood[4]
Stronger Base HydrolysisLiOH or NaOH (aq)Methanol or EthanolRoom Temp.1-18 hoursGood to Excellent[3]

Detailed Experimental Protocols

Protocol 1: Standard Deprotection using Potassium Carbonate [1]

  • Dissolution: Dissolve the N-trifluoroacetylated azetidine substrate in a mixture of methanol and water (typically a 3:1 to 4:1 ratio).

  • Add Base: Add potassium carbonate (K₂CO₃, 1.5 to 3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Work-up: Once complete, carefully neutralize the mixture to pH ~7 with a dilute acid (e.g., 1 M HCl).

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified further if necessary.

Protocol 2: Deprotection via Ammonolysis [4]

  • Dissolution: Dissolve the N-trifluoroacetylated azetidine in a solution of ammonia in methanol (typically 7N).

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia, yielding the deprotected azetidine. Further purification can be performed as needed.

Troubleshooting and Decision Making

The following workflow provides a logical approach to diagnosing and solving common issues during the deprotection of N-trifluoroacetyl azetidines.

Deprotection_Troubleshooting Troubleshooting Workflow for N-TFA Azetidine Deprotection cluster_incomplete Problem: Incomplete Reaction cluster_side_products Problem: Side Products Observed start Deprotection Reaction Initiated check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete / Stalled check_completion->incomplete No / Slow Conversion side_products Side Products Detected check_completion->side_products New Spots by TLC complete Reaction Complete check_completion->complete Clean Conversion cause_incomplete1 Possible Cause: Insufficient Base incomplete->cause_incomplete1 cause_incomplete2 Possible Cause: Poor Solubility incomplete->cause_incomplete2 cause_incomplete3 Possible Cause: Steric Hindrance incomplete->cause_incomplete3 solution_incomplete1 Solution: Increase Equivalents of Base cause_incomplete1->solution_incomplete1 solution_incomplete2 Solution: Add Co-solvent (THF) cause_incomplete2->solution_incomplete2 solution_incomplete3 Solution: Increase Temperature / Use Stronger Base (LiOH) cause_incomplete3->solution_incomplete3 solution_incomplete1->start Re-run Reaction solution_incomplete2->start Re-run Reaction solution_incomplete3->start Re-run Reaction cause_side1 Possible Cause: Azetidine Ring Opening side_products->cause_side1 cause_side2 Possible Cause: Reaction with Other Functional Groups side_products->cause_side2 solution_side1 Solution: Ensure pH is Basic / Use Milder Conditions (e.g., NH3/MeOH) cause_side1->solution_side1 solution_side2 Solution: Re-evaluate Substrate Compatibility / Use Orthogonal Strategy cause_side2->solution_side2 solution_side1->start Re-run Reaction solution_side2->start Re-run Reaction workup Proceed to Work-up & Purification complete->workup Deprotection_Mechanism General Pathway for Basic Hydrolysis of N-TFA Azetidine start_material N-Trifluoroacetyl Azetidine (R-N-COCF3) intermediate Tetrahedral Intermediate start_material->intermediate Nucleophilic Attack reagent Base (e.g., OH⁻, MeO⁻) reagent->intermediate product Deprotected Azetidine (R-NH) intermediate->product Collapse of Intermediate byproduct Trifluoroacetate Salt (CF3COO⁻) intermediate->byproduct Elimination

References

Technical Support Center: Synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide.

Synthesis Overview

The synthesis of this compound is typically a two-step process commencing with the trifluoroacetylation of a protected 3-aminoazetidine precursor, followed by the removal of the protecting group. A common and effective strategy involves the use of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves two main steps:

  • Trifluoroacetylation: Reaction of N-Boc-3-aminoazetidine with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a non-nucleophilic base.

  • Deprotection: Removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product, often as a trifluoroacetate or hydrochloride salt.

Q2: Which protecting group is most suitable for the azetidine nitrogen?

A2: The tert-butyloxycarbonyl (Boc) group is a widely used and effective protecting group for the azetidine nitrogen. It is stable under the basic conditions of the trifluoroacetylation step and can be efficiently removed under acidic conditions that are generally compatible with the trifluoroacetamide group.

Q3: What are the critical parameters to control during the trifluoroacetylation step?

A3: Key parameters include:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the high reactivity of trifluoroacetic anhydride and minimize side reactions.

  • Stoichiometry: Precise control of the molar equivalents of the amine, trifluoroacetic anhydride, and base is crucial for optimal conversion and to avoid the formation of byproducts.

  • Anhydrous Conditions: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as trifluoroacetic anhydride is sensitive to moisture.

Q4: What are the common challenges in the final deprotection step?

A4: The primary challenge is preventing the trifluoroacetylation of the newly deprotected amine by the trifluoroacetic acid used for deprotection. This can be mitigated by carefully controlling the reaction time and temperature. Using a different acid, such as HCl in dioxane, can also be considered if trifluoroacetylation is a persistent issue.[1]

Q5: How can I effectively purify the final product?

A5: The final product, often obtained as a salt (e.g., hydrochloride or trifluoroacetate), is typically purified by recrystallization or precipitation. If further purification is needed, column chromatography on silica gel can be employed. The choice of eluent will depend on the polarity of the product salt.

Troubleshooting Guides

Issue 1: Low Yield in Trifluoroacetylation of N-Boc-3-aminoazetidine
Possible Cause Recommended Action
Incomplete Reaction - Ensure the reaction is stirred for a sufficient duration. Monitor progress by TLC or LC-MS.- Confirm the quality and reactivity of the trifluoroacetic anhydride.
Hydrolysis of TFAA - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (nitrogen or argon).
Suboptimal Base - Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).- Ensure the correct stoichiometry of the base is used to neutralize the trifluoroacetic acid byproduct.
Low Reaction Temperature - While starting at 0 °C is recommended, the reaction may require warming to room temperature for completion. Monitor the reaction progress to determine the optimal temperature profile.
Issue 2: Low Yield or Incomplete Boc Deprotection
Possible Cause Recommended Action
Insufficient Acid - Increase the concentration of Trifluoroacetic Acid (TFA). A common range is 20-50% TFA in dichloromethane (DCM).[1][2] - For stubborn substrates, neat TFA can be used, but with caution due to the increased risk of side reactions.
Short Reaction Time - Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Reaction times can range from 30 minutes to several hours.[2]
Low Temperature - Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming may be considered, but this can also increase the risk of side reactions.
Product Precipitation - The resulting trifluoroacetate salt may precipitate from the reaction mixture. Ensure adequate solvent volume to maintain solubility.
Issue 3: Formation of Impurities
Possible Cause Recommended Action
Di-trifluoroacetylation - During the first step, ensure no more than one equivalent of TFAA is used.
Trifluoroacetylation of Deprotected Amine - During the deprotection step, minimize the reaction time and use the lowest effective concentration of TFA.[1] - Consider alternative deprotection methods, such as using HCl in dioxane.[1]
Residual Starting Material - Optimize reaction conditions (time, temperature, reagent stoichiometry) for complete conversion in both steps.
Polymerization of Azetidine - Azetidine derivatives can be prone to polymerization, especially under harsh conditions. Use mild reaction conditions and purify the product promptly.

Quantitative Data Summary

The following table presents representative yields for the key steps in the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific experimental conditions and scale.

StepReactantsReagents & ConditionsProductRepresentative Yield (%)
1. Trifluoroacetylation N-Boc-3-aminoazetidineTrifluoroacetic anhydride (1.1 eq.), Triethylamine (1.2 eq.), CH₂Cl₂ (DCM), 0 °C to RTN-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide85 - 95
2. Boc Deprotection N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide25-50% Trifluoroacetic acid in CH₂Cl₂, RT, 1-2 hThis compound (TFA salt)90 - 98
3. Salt Formation (Optional) This compound (TFA salt)HCl in Et₂O or DioxaneThis compound (HCl salt)> 95

Experimental Protocols

Protocol 1: Synthesis of N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide
  • Dissolution: Dissolve N-Boc-3-aminoazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Trifluoroacetylation: Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide as a pure compound.

Protocol 2: Synthesis of this compound Hydrochloride
  • Dissolution: Dissolve N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide (1.0 eq.) in dichloromethane (DCM).

  • Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM. Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC/LC-MS.

  • Solvent Removal: Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

  • Salt Formation: Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and add a solution of HCl in diethyl ether or dioxane until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Trifluoroacetylation cluster_step2 Step 2: Boc Deprotection cluster_step3 Optional: Salt Formation start N-Boc-3-aminoazetidine reagents1 TFAA, TEA, DCM, 0°C to RT start->reagents1 product1 N-(1-Boc-azetidin-3-yl)-2,2,2-trifluoroacetamide reagents1->product1 reagents2 TFA, DCM, RT product1->reagents2 product2 This compound (TFA Salt) reagents2->product2 reagents3 HCl in Ether/Dioxane product2->reagents3 final_product This compound (HCl Salt) reagents3->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Troubleshooting Low Yield cluster_trifluoroacetylation Trifluoroacetylation Step cluster_deprotection Deprotection Step start Low Yield Observed incomplete_reaction1 Incomplete Reaction? start->incomplete_reaction1 incomplete_reaction2 Incomplete Deprotection? start->incomplete_reaction2 side_reaction Side Reaction (Trifluoroacetylation)? start->side_reaction check_reagents Check Reagent Quality (TFAA) incomplete_reaction1->check_reagents anhydrous_conditions Ensure Anhydrous Conditions incomplete_reaction1->anhydrous_conditions optimize_base Optimize Base incomplete_reaction1->optimize_base increase_acid Increase Acid Concentration incomplete_reaction2->increase_acid extend_time Extend Reaction Time incomplete_reaction2->extend_time reduce_time_temp Reduce Time/Temperature side_reaction->reduce_time_temp change_acid Use Alternative Acid (HCl) side_reaction->change_acid

Caption: A logical guide for troubleshooting low yield issues.

Signaling_Pathway_Analogy Reaction Parameter Relationships cluster_inputs Input Parameters cluster_outputs Reaction Outcomes temp Temperature yield Yield temp->yield purity Purity temp->purity (can increase side reactions) time Reaction Time time->yield time->purity (can increase side reactions) reagents Reagent Stoichiometry reagents->yield reagents->purity solvent Solvent Quality solvent->yield solvent->purity

Caption: Interplay of reaction parameters on yield and purity.

References

Technical Support Center: Purification of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield or Product Degradation During Silica Gel Chromatography

  • Symptoms:

    • Low recovery of the desired product after column chromatography.

    • Appearance of new, more polar spots on TLC analysis of fractions, which may indicate ring-opening of the azetidine.

    • Streaking of the product on the TLC plate.[1]

  • Root Cause: The inherent ring strain of the four-membered azetidine ring makes it susceptible to ring-opening, especially in the presence of acid.[2][3] Standard silica gel is acidic and can catalyze the degradation of sensitive azetidine compounds.[1]

  • Solutions:

    • Neutralize the Silica Gel: Pre-treat the silica gel with a solution of a non-nucleophilic base. A common practice is to use an eluent system containing a small percentage (0.1-1%) of triethylamine.[1]

    • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as alumina (neutral or basic), to avoid acidic conditions.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time the compound is in contact with the stationary phase.

Issue 2: Difficulty Removing Polar Impurities

  • Symptoms:

    • Co-elution of the product with polar impurities during column chromatography.

    • The presence of stubborn baseline material in the NMR spectrum.

  • Root Cause: Potential polar impurities include unreacted starting materials, by-products from the synthesis, or degradation products. The trifluoroacetamide group also contributes to the compound's polarity.

  • Solutions:

    • Aqueous Wash: If the impurities are acidic or basic, a carefully controlled aqueous wash of the crude product in an organic solvent can be effective. Use a mild acidic wash like saturated ammonium chloride solution, or a biphasic system with caution, ensuring minimal contact time to prevent product degradation.[1]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation of closely related impurities.

Issue 3: Product is Unstable During Acidic Workup

  • Symptoms:

    • Significant loss of product after an acidic aqueous extraction (e.g., with 1N HCl).[1]

    • LC-MS analysis shows the presence of species with a higher mass, potentially corresponding to ring-opened products.[1]

  • Root Cause: The azetidine nitrogen can be protonated under acidic conditions, which activates the strained ring towards nucleophilic attack and subsequent ring-opening.[1]

  • Solutions:

    • Avoid Strong Acids: Whenever possible, use milder acidic conditions or avoid acidic washes altogether if the impurities are not basic.[1]

    • Protecting Group Strategy: In the synthetic design, consider using an electron-withdrawing protecting group (e.g., Boc) on the azetidine nitrogen. This reduces its basicity and increases its stability under acidic conditions.[1][4] The protecting group can be removed in a later step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can be categorized as process-related or degradation products.

  • Process-Related Impurities: These include unreacted starting materials (e.g., 3-aminoazetidine or its protected precursor), excess reagents (like trifluoroacetic anhydride or its derivatives), and by-products from the acylation reaction.

  • Degradation Products: The primary degradation products are typically ring-opened species resulting from the cleavage of the azetidine ring.[1]

Q2: Is a protecting group necessary for the azetidine nitrogen during purification?

A2: While not always mandatory, using a protecting group such as tert-butoxycarbonyl (Boc) is highly recommended.[2] A Boc group decreases the nucleophilicity and basicity of the azetidine nitrogen, which significantly enhances the compound's stability towards acidic conditions often encountered during workup and silica gel chromatography.[1][4]

Q3: Can I use recrystallization to purify this compound?

A3: If your compound is a solid, recrystallization can be an excellent and scalable purification method. The key is to perform thorough solvent screening to find a suitable solvent or solvent system. Ideal solvents will dissolve the compound completely at an elevated temperature but provide low solubility at room or lower temperatures, allowing for the formation of pure crystals upon cooling.

Q4: What should I consider when developing a column chromatography method for this compound?

A4: Due to the potential for degradation on standard silica gel, it is crucial to use a neutralized system.[1] Start with a non-polar eluent system and gradually increase the polarity. A common mobile phase for amine-containing compounds is a gradient of ethyl acetate in hexanes or dichloromethane in methanol, with the addition of 0.1-1% triethylamine to the eluent to suppress peak tailing and prevent degradation.[1]

Data Presentation

Table 1: Illustrative Purification Protocols for this compound

Purification MethodStationary/Mobile Phase or Solvent SystemTypical LoadingExpected PurityExpected YieldNotes
Flash Column Chromatography Silica gel with 1% Triethylamine in Ethyl Acetate/Hexanes (gradient)1 g crude / 40 g silica>95%70-85%The addition of triethylamine is critical to prevent degradation on the acidic silica gel.[1]
Preparative HPLC C18 column with a water/acetonitrile gradient containing 0.1% TFA< 100 mg per injection>99%50-70%The acidic modifier (TFA) may cause some degradation; fractions should be neutralized promptly.
Recrystallization Isopropanol/HexaneDependent on solubility>98%60-80%Effective for removing less polar and some polar impurities. Requires the crude product to be solid.
Chromatography on Alumina Neutral Alumina with Ethyl Acetate/Hexanes (gradient)1 g crude / 50 g alumina>95%75-90%A good alternative to silica to avoid acidic conditions, though alumina can have lower resolution.

Disclaimer: The values in this table are illustrative and may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Neutralized Silica Gel Flash Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% triethylamine.

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol).

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Crystal Formation: If crystals form and the supernatant is discolored (indicating impurities remain in solution), the solvent is suitable. If no crystals form, the solvent is too good; if the product does not dissolve when hot, the solvent is too poor. A co-solvent system (e.g., isopropanol/hexane) may be necessary.

  • Procedure: Dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_column_options Chromatography Choices Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization If solid Column Column Chromatography Crude->Column Primary Method Prep_HPLC Preparative HPLC Crude->Prep_HPLC For high purity Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Silica Neutralized Silica Gel Column->Silica Alumina Neutral Alumina Column->Alumina Prep_HPLC->Pure_Product Silica->Pure_Product Alumina->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Low Yield After Silica Column? Degradation Degradation on Silica? Start->Degradation Yes Polar_Impurity Issue: Polar Impurity Co-elution Start->Polar_Impurity No Neutralize Action: Neutralize Silica (e.g., with Triethylamine) Degradation->Neutralize Yes Alternative Action: Use Alternative (Alumina, Recrystallization) Degradation->Alternative Or Success Improved Yield Neutralize->Success Alternative->Success Recrystallize Action: Recrystallize Polar_Impurity->Recrystallize If solid Prep_HPLC Action: Preparative HPLC Polar_Impurity->Prep_HPLC If oil or high purity needed Recrystallize->Success Prep_HPLC->Success

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Prevention of Unwanted Trifluoroacetylation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of unwanted trifluoroacetylation during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is N-terminal trifluoroacetylation in Solid-Phase Peptide Synthesis (SPPS)?

A1: N-terminal trifluoroacetylation is an undesirable side reaction where a trifluoroacetyl (TFA) group (CF₃CO-) is covalently attached to the free α-amino group of the N-terminal amino acid of a growing peptide chain. This modification adds 96 Da to the mass of the peptide. Since the trifluoroacetyl group acts as a permanent cap, it prevents further elongation of the peptide, leading to truncated impurities that can be challenging to separate from the desired full-length peptide during purification.[1]

Q2: What is the primary cause of unwanted trifluoroacetylation in SPPS?

A2: The primary cause is not direct acylation by the trifluoroacetic acid used for deprotection. Instead, it is a more subtle mechanism involving the resin support.[1][2][3] Hydroxymethyl groups (-CH₂OH) present on the resin, or those generated by the acid-catalyzed cleavage (acidolysis) of the peptide-resin linkage (especially with standard benzyl ester resins), can be esterified by TFA to form trifluoroacetoxymethyl groups (-CH₂-O-COCF₃).[1][2][3] During the subsequent neutralization step with a tertiary amine (e.g., DIEA), this resin-bound trifluoroacetyl group is transferred to the deprotected N-terminal α-amino group of the peptide.[1][2][3]

Q3: How does the choice of resin influence the risk of trifluoroacetylation?

A3: The choice of resin is a critical factor in preventing unwanted trifluoroacetylation. Resins containing hydroxymethyl groups or those with linkers susceptible to acidolysis that generate these groups are more prone to this side reaction. For instance, standard benzyl ester resins (Merrifield resins) can lead to trifluoroacetylation levels of approximately 1-2% per cycle after several acid/base treatments.[1][3] In contrast, resins with more acid-stable linkers, such as the aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin), are designed to minimize this issue, reducing trifluoroacetylation to less than 0.02% per cycle.[1][2][3]

Q4: Are certain amino acids more susceptible to N-terminal trifluoroacetylation?

A4: Yes, the susceptibility to trifluoroacetylation can be sequence-dependent. Peptides with an N-terminal proline are reported to be more prone to this side reaction due to the greater nucleophilicity of its secondary amine.[4] Additionally, peptides with N-terminal hydroxyamino acids, such as threonine, can also be more susceptible.[5][6]

Q5: Is trifluoroacetylation more common in Boc or Fmoc SPPS?

A5: This side reaction is more commonly associated with Boc-SPPS.[1] This is because Boc-SPPS involves repeated treatments with strong acid (TFA) for the removal of the N-terminal Boc protecting group, which can lead to the gradual generation and accumulation of trifluoroacetoxymethyl sites on the resin.[3][4]

Troubleshooting Guide

Issue: Identification of a significant peak at M+96 Da in the mass spectrum of the crude peptide, indicating trifluoroacetylation.

Potential Cause Recommended Solution
Use of standard benzyl ester resin (Merrifield resin) in Boc-SPPS. For future syntheses, switch to an acid-stable resin like aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) . This can significantly reduce the level of trifluoroacetylation.[1][2][3]
Presence of pre-existing hydroxymethyl groups on the resin. If using a resin known to have hydroxymethyl groups, consider a pre-synthesis capping step. This can be achieved by reacting the resin with acetic anhydride or benzoyl chloride to block these reactive sites.[4]
N-terminal Fmoc group removed before final TFA cleavage in Fmoc-SPPS. If your workflow allows, keep the N-terminal Fmoc group on the peptide during the final TFA cleavage from the resin. The Fmoc group will protect the N-terminus from trifluoroacetylation. The Fmoc group can then be removed in a subsequent step.
N-terminal proline or other susceptible amino acid. For peptides with N-terminal proline, consider using a Boc-protected proline at the N-terminus, even in an Fmoc-based synthesis, to suppress this side reaction.[2]
Prolonged or repeated neutralization steps. Neutralization is a rapid proton transfer reaction. Prolonged exposure to the neutralization base is unnecessary and can increase the extent of trifluoroacetylation. Minimize neutralization times to what is required for complete neutralization.[4]

Quantitative Data on Prevention Strategies

The following table summarizes the effectiveness of different resin strategies in minimizing unwanted trifluoroacetylation.

Resin Type Chemistry Level of Trifluoroacetylation per Cycle Reference
Standard Benzyl Ester Resin (with hydroxymethyl sites)Boc-SPPS~1-2%[1][3]
Standard Benzyl Ester Resin (initially free of hydroxymethyl sites)Boc-SPPSComparable to resins with pre-existing sites after a few cycles[3][4]
Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin)Boc-SPPS< 0.02%[1][2][3]

Experimental Protocols

Protocol 1: Utilizing Pam-Resin to Minimize Trifluoroacetylation in Boc-SPPS

This protocol outlines the key steps for using Pam-resin to prevent N-terminal trifluoroacetylation.

1. Resin Selection and Preparation:

  • Select a pre-loaded Boc-aminoacyl-Pam-resin corresponding to the C-terminal amino acid of your target peptide. Using a pre-loaded resin is crucial for a clean and stable starting point.[1]

  • Swell the resin in dichloromethane (DCM) for at least 1 hour before initiating the synthesis.

2. Standard Boc-SPPS Cycles:

  • Deprotection: Use a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[1]

  • Washes: Following deprotection, thoroughly wash the resin with DCM.

  • Neutralization: Perform a neutralization wash with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF.

  • Washes: Wash the resin again with DCM and DMF to prepare for the coupling step.

  • Coupling: Couple the subsequent Boc-protected amino acid using your standard activation method (e.g., HBTU/DIPEA, DIC/HOBt). Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Washes: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat these cycles for each amino acid in the sequence.

3. Final Cleavage:

  • After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Treat the dried peptide-resin with a suitable cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail). The cleavage time will depend on the specific cocktail and the protecting groups on your peptide.

  • Following cleavage, precipitate the peptide in cold diethyl ether, wash the precipitate, and dry it under vacuum.

4. Analysis:

  • Analyze the crude peptide by mass spectrometry to confirm the absence of the M+96 Da trifluoroacetylated side product.

  • Purify the peptide using standard reverse-phase HPLC.

Visualizations

Trifluoroacetylation_Mechanism cluster_resin Resin Surface cluster_solution Solution Phase Resin_OH Resin-CH₂OH (Hydroxymethyl site) Resin_OCOCF3 Resin-CH₂-O-COCF₃ (Trifluoroacetoxymethyl site) Resin_OH->Resin_OCOCF3 TFA_Peptide CF₃CO-NH-Peptide (Trifluoroacetylated Peptide) Resin_OCOCF3->TFA_Peptide Transfer during Neutralization TFA CF₃COOH (Trifluoroacetic Acid) TFA->Resin_OCOCF3 Esterification Peptide_NH2 H₂N-Peptide (Deprotected N-terminus) Peptide_NH2->TFA_Peptide Base Tertiary Amine (e.g., DIEA) Base->TFA_Peptide Troubleshooting_Workflow Start Detection of M+96 Da peak in Mass Spectrum Check_Resin What resin was used? Start->Check_Resin Check_N_Terminus What is the N-terminal amino acid? Start->Check_N_Terminus Check_Chemistry Boc or Fmoc SPPS? Start->Check_Chemistry Merrifield Standard Benzyl Ester (Merrifield) Resin Check_Resin->Merrifield Yes Pam_Resin Pam-Resin or other acid-stable resin Check_Resin->Pam_Resin No Proline_Thr Proline, Threonine, or other susceptible residue Check_N_Terminus->Proline_Thr Yes Other_AA Other amino acid Check_N_Terminus->Other_AA No Boc Boc-SPPS Check_Chemistry->Boc Boc Fmoc Fmoc-SPPS Check_Chemistry->Fmoc Fmoc Solution1 Switch to Pam-Resin for future syntheses. Merrifield->Solution1 Pam_Resin->Check_N_Terminus Solution2 Consider using Boc-protected N-terminal amino acid. Proline_Thr->Solution2 Other_AA->Check_Chemistry Boc->Solution1 Solution3 Keep N-terminal Fmoc group on during final TFA cleavage. Fmoc->Solution3 No_Action Less likely to be the primary cause. Investigate other parameters. Prevention_Protocol_Workflow Start Start Synthesis Resin_Selection Select Pre-loaded Boc-Aminoacyl-Pam-Resin Start->Resin_Selection Swell_Resin Swell Resin in DCM Resin_Selection->Swell_Resin Boc_Deprotection Boc Deprotection (50% TFA in DCM) Swell_Resin->Boc_Deprotection Wash_Neutralize Wash and Neutralize (DIPEA in DCM/DMF) Boc_Deprotection->Wash_Neutralize Couple_AA Couple next Boc-Amino Acid Wash_Neutralize->Couple_AA Wash_Resin Wash Resin Couple_AA->Wash_Resin Repeat_Cycles Repeat Cycles for all Amino Acids Wash_Resin->Repeat_Cycles Repeat_Cycles->Boc_Deprotection No Final_Cleavage Final Cleavage from Resin Repeat_Cycles->Final_Cleavage Yes Analysis Analyze for absence of M+96 Da peak Final_Cleavage->Analysis

References

Technical Support Center: Azetidine Ring Stability During Trifluoroacetyl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on assessing and maintaining azetidine ring stability during trifluoroacetyl (TFA) deprotection, a critical step in the synthesis of complex molecules containing this strained four-membered ring.

Frequently Asked Questions (FAQs)

Q1: Why is the azetidine ring susceptible to degradation during TFA deprotection?

The primary reason for the azetidine ring's instability during TFA deprotection lies in its inherent ring strain (approximately 25.4 kcal/mol).[1] Under the strongly acidic conditions of TFA treatment, the azetidine nitrogen can be protonated, which further increases ring strain and renders the ring susceptible to nucleophilic attack and subsequent cleavage.[2] The pKa of the azetidine nitrogen is a crucial determinant of its stability at a given pH.[2][3]

Q2: What are the common side reactions observed during the TFA deprotection of azetidine-containing compounds?

The most common side reaction is the acid-mediated ring-opening of the azetidine.[3][4] This can proceed through intramolecular nucleophilic attack by a pendant group or by external nucleophiles present in the reaction mixture.[3] For molecules with multiple protecting groups, the generation of reactive carbocations (e.g., tert-butyl cation from Boc deprotection) can lead to alkylation of nucleophilic residues.[5]

Q3: Which factors influence the stability of the azetidine ring under acidic conditions?

Several factors can influence the stability of the azetidine ring in the presence of acid:

  • pH: The rate of decomposition is highly sensitive to pH, with more rapid degradation occurring at lower pH values.[3]

  • Substituents on the Azetidine Nitrogen: Electron-withdrawing groups on the nitrogen can decrease its basicity, making it less prone to protonation and thus more stable under acidic conditions.[3]

  • Substituents on the Azetidine Ring: The electronic nature of substituents on the carbon atoms of the azetidine ring can also impact stability.

  • Presence of Nucleophiles: Both internal and external nucleophiles can attack the protonated azetidine ring, leading to cleavage.[3]

Q4: Are there any successful examples of TFA deprotection of azetidine-containing molecules in the literature?

Yes, there are numerous examples of successful TFA deprotection of N-Boc protected azetidines, particularly in the field of peptide synthesis.[6][7] In many of these cases, the use of specific cleavage cocktails containing scavengers is crucial to prevent ring opening and other side reactions.[6] For instance, a cocktail of 90:5:5 TFA/TIS/CH2Cl2 has been used successfully for the deprotection of multiple arginyl residues in an azetidine-containing macrocycle without evidence of ring opening.[6]

Q5: What is the role of scavengers in TFA deprotection of azetidine-containing compounds?

Scavengers are added to the TFA deprotection mixture to "scavenge" or trap reactive electrophilic species, such as carbocations generated from the cleavage of other protecting groups (e.g., Boc).[5] By reacting with these carbocations, scavengers prevent them from attacking sensitive functionalities in the molecule, including the azetidine ring or other amino acid side chains.[5][8] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.

Troubleshooting Guides

Issue 1: Low Yield of the Deprotected Azetidine-Containing Product

Possible Cause Troubleshooting Step Rationale
Azetidine ring opening - Lower the reaction temperature to 0 °C or below.- Reduce the concentration of TFA.- Decrease the reaction time and monitor closely by LC-MS.- Add scavengers such as triisopropylsilane (TIS) and water to the TFA cocktail.To minimize the acid-catalyzed cleavage of the strained azetidine ring.[2][3] Scavengers can help mitigate side reactions.[5]
Incomplete deprotection - Increase the reaction time or temperature slightly.- Increase the concentration of TFA.To ensure complete removal of the trifluoroacetyl or other protecting groups.
Product degradation during workup - Use a milder workup procedure.- Avoid strongly basic or acidic aqueous washes if possible.The deprotected azetidine may still be sensitive to harsh pH conditions.

Issue 2: Formation of Unexpected Byproducts

Possible Cause Troubleshooting Step Rationale
Azetidine ring cleavage - Employ milder deprotection conditions as described above.- Consider alternative, less acidic deprotection methods if compatible with other functional groups.To prevent the formation of ring-opened isomers.[3][4]
Alkylation from other protecting groups - Add a scavenger cocktail (e.g., TFA/TIS/H₂O) to the reaction mixture.To trap reactive carbocations generated from other protecting groups like Boc.[5][8]
Trifluoroacetylation of the deprotected amine - Ensure complete removal of TFA during workup.- Use a co-evaporation step with a suitable solvent.Residual TFA can sometimes lead to re-trifluoroacetylation of the free amine.

Data Summary

The stability of the azetidine ring is highly dependent on its electronic environment. The following table summarizes the stability of various N-substituted aryl azetidines under acidic conditions (pH 1.8), highlighting the influence of the substituent on the nitrogen atom.

CompoundN-SubstituentHalf-life (T¹/²) at pH 1.8Azetidine Nitrogen pKa (calculated)Stability
1 2-Pyridyl> 24 h-1.1Excellent
2 3-Pyridyl> 24 h-0.1Excellent
3 4-Pyridyl1.8 h-0.1Good
4 Phenyl< 10 min2.9Poor
5 4-Methoxyphenyl< 10 minNot reportedPoor
6 4-Cyanophenyl< 10 min0.5 (measured)Very Poor

Data adapted from a study on the intramolecular ring-opening decomposition of aryl azetidines.[3]

Experimental Protocols

Protocol 1: General Procedure for TFA Deprotection of N-Boc-Azetidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the N-Boc-azetidine substrate in a suitable solvent such as dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM, but this can be varied (e.g., 20-50% TFA in DCM).[9] For sensitive substrates, start with a lower concentration of TFA.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by a suitable analytical method such as TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[9]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of TFA and solvent.

    • Co-evaporate the residue with a solvent like toluene or DCM to remove residual TFA.

    • The resulting trifluoroacetate salt can be used directly or neutralized by careful addition of a mild base (e.g., saturated aqueous NaHCO₃ solution) and extraction with an organic solvent.

Protocol 2: TFA Deprotection of Azetidine-Containing Peptides on Solid Support

This protocol is adapted for solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the peptide resin in DCM.

  • Deprotection Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9]

  • Cleavage: Add the cleavage cocktail to the resin and gently agitate at room temperature for 1-3 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide under vacuum.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Start N-Protected Azetidine Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TFA Add TFA +/- Scavengers Cool->Add_TFA Stir Stir and Monitor (TLC/LC-MS) Add_TFA->Stir Concentrate Concentrate in vacuo Stir->Concentrate Reaction Complete Neutralize Neutralize (optional) Concentrate->Neutralize Extract Extract Neutralize->Extract End Deprotected Azetidine Extract->End Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes A Azetidine Ring Stability B Low pH (e.g., TFA) A->B C High Ring Strain A->C D N-Substituent Basicity A->D E Presence of Nucleophiles A->E G Ring Opening B->G C->G F Stable Azetidine D->F Low Basicity D->G High Basicity E->G

References

Technical Support Center: Resolving Low Yields in Intramolecular Azetidine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in intramolecular azetidine cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in intramolecular azetidine cyclization reactions?

Low yields in intramolecular azetidine formation are frequently due to one or more of the following factors:

  • Competing Intermolecular Reactions: Instead of cyclizing, the linear precursor may react with other molecules of itself, leading to dimers or polymers. This is particularly prevalent at high concentrations.[1]

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, especially when using sterically hindered substrates or strong, non-nucleophilic bases.[1]

  • Poor Leaving Group: The efficiency of the cyclization is highly dependent on the ability of the leaving group to depart. Groups like hydroxyls are poor leaving groups and require activation.

  • Steric Hindrance: Bulky substituents on the carbon backbone or on the nitrogen atom can sterically hinder the intramolecular SN2 attack required for ring formation.[1]

  • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is critical and can dramatically influence the reaction outcome.[1]

  • Substrate Reactivity Issues: The electronic properties of the substrate can impact the nucleophilicity of the nitrogen atom. For example, electron-withdrawing groups can reduce nucleophilicity, requiring stronger bases to achieve cyclization.[2]

Q2: How can I favor the intramolecular cyclization over competing intermolecular reactions?

To favor the desired intramolecular reaction, high dilution conditions are recommended.[1] This can be achieved by the slow addition of the substrate to the reaction mixture. This keeps the instantaneous concentration of the substrate low, minimizing the chances of intermolecular reactions.

Q3: My starting material is a γ-amino alcohol. Why is the yield of my azetidine so low?

The hydroxyl group (-OH) is a poor leaving group. For the cyclization to occur efficiently, it must first be converted into a better leaving group. Common strategies include converting the alcohol to a mesylate (-OMs), tosylate (-OTs), or triflate (-OTf), which are excellent leaving groups for SN2 reactions.[1]

Q4: I am observing the formation of an alkene byproduct instead of the azetidine. What is happening and how can I prevent it?

The formation of an alkene suggests that an elimination reaction (E2) is competing with the desired nucleophilic substitution (SN2). This can be caused by using a base that is too strong or sterically hindered. To minimize elimination, consider using a less hindered, non-nucleophilic base. Optimizing the solvent and temperature can also help favor substitution over elimination.

Q5: What role does the nitrogen-protecting group play in the success of the cyclization?

The choice of the nitrogen-protecting group is crucial.[1] It influences the nucleophilicity of the nitrogen and the overall stability of the substrate and product. Some protecting groups can be too bulky, hindering the cyclization. Others might not be stable under the reaction conditions. It is important to select a protecting group that is compatible with the reaction conditions and can be easily removed later if necessary.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Observation Potential Cause Suggested Solution
Starting material is largely unreacted.Poor Leaving Group: The hydroxyl group is not being displaced.Convert the hydroxyl group to a better leaving group like a mesylate, tosylate, or triflate.[1]
Reaction is too slow: The activation energy for the cyclization is not being overcome.Increase the reaction temperature or switch to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[1]
Incomplete Activation: If converting an alcohol to a mesylate/tosylate, the activation step may be incomplete.Ensure anhydrous conditions and use a sufficient excess of the activating agent (e.g., MsCl, TsCl) and base (e.g., triethylamine).[1]
A complex mixture of products is observed.Decomposition: The starting material or product may be unstable under the reaction conditions.Consider milder reaction conditions (e.g., lower temperature, weaker base). If the product is an N-aryl azetidine, it may be susceptible to intramolecular ring-opening, especially under acidic conditions.[3]
Problem 2: Significant Byproduct Formation
Byproduct Observed Potential Cause Suggested Solution
Dimer or polymer of the starting material.Intermolecular Reaction: The concentration of the substrate is too high.Employ high dilution conditions by adding the substrate slowly to the reaction mixture.[1]
Alkene.Elimination Reaction (E2): The base is promoting elimination over substitution.Use a less sterically hindered base. Optimize solvent and temperature to favor SN2.
Pyrrolidine or other larger rings.Poor Regioselectivity: Cyclization is occurring at an alternative electrophilic site.For specific substrates like cis-3,4-epoxy amines, the choice of catalyst is crucial for regioselectivity. La(OTf)₃ has been shown to favor azetidine formation over pyrrolidine.[4][5]

Data Presentation

Table 1: Effect of Catalyst and Solvent on Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

EntryCatalyst (mol%)SolventTemperatureYield (%)Azetidine:Pyrrolidine Ratio
1La(OTf)₃ (5)1,2-Dichloroethane (DCE)Reflux81>20:1
2La(OTf)₃ (5)BenzeneReflux-<20:1
3Sc(OTf)₃ (5)1,2-Dichloroethane (DCE)RefluxModerate-
4None1,2-Dichloroethane (DCE)RefluxNo reaction-
Data synthesized from literature reports.[5][6]

Experimental Protocols

Protocol 1: Two-Step Azetidine Synthesis from a γ-Amino Alcohol via Mesylation

This protocol describes the conversion of a γ-amino alcohol to the corresponding azetidine in a two-step sequence involving mesylation followed by intramolecular cyclization.[1]

Step 1: Mesylation of the γ-Amino Alcohol

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.[1]

  • Extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[1]

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate from Step 1 in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C.

  • Add a base (e.g., sodium hydride (NaH), 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired azetidine.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted for the synthesis of azetidines from cis-3,4-epoxy amines using a Lewis acid catalyst.[5]

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).

  • Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%) to the solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the azetidine product.

Visualizations

Troubleshooting_Workflow start Low Yield in Azetidine Cyclization check_sm Check Starting Material (SM) Consumption by TLC start->check_sm sm_consumed SM Consumed? check_sm->sm_consumed analyze_products Analyze Crude Product Mixture (NMR, MS) sm_consumed->analyze_products Yes no_reaction Troubleshoot: - Poor Leaving Group - Low Temperature - Inactive Catalyst sm_consumed->no_reaction No byproducts Significant Byproducts? analyze_products->byproducts intermolecular Troubleshoot: - Use High Dilution - Slow Addition byproducts->intermolecular Yes (Dimer/Polymer) elimination Troubleshoot: - Change Base - Lower Temperature byproducts->elimination Yes (Alkene) regioisomer Troubleshoot: - Screen Catalysts - Modify Substrate byproducts->regioisomer Yes (e.g., Pyrrolidine) success Purify Product byproducts->success No (Clean Reaction)

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Reaction_Parameters yield Azetidine Yield concentration Concentration concentration->yield High Dilution Favors leaving_group Leaving Group (e.g., -OMs, -OTs) leaving_group->yield Good LG Increases base Base Strength & Sterics base->yield Optimal Choice Critical solvent Solvent Polarity solvent->yield Polar Aprotic Often Best temperature Temperature temperature->yield Affects Rate & Side Rxns catalyst Catalyst (e.g., Lewis Acid) catalyst->yield Can Improve Rate & Selectivity

References

Technical Support Center: Synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers monitoring the synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound? A1: A typical synthesis involves the acylation of a 3-aminoazetidine precursor with a trifluoroacetylating agent. For instance, 3-aminoazetidine or its salt can be reacted with trifluoroacetic anhydride or an active ester like ethyl trifluoroacetate in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in a suitable aprotic solvent like dichloromethane or THF.

Q2: Why is reaction monitoring with both TLC and LC-MS recommended? A2: TLC is a rapid, inexpensive technique ideal for quickly assessing reaction progress by visualizing the consumption of starting materials and the formation of the product.[1] LC-MS provides more detailed and quantitative information, confirming the product's identity via its mass-to-charge ratio (m/z) and purity, while also detecting any side products or impurities that may not be visible on a TLC plate.[1]

Q3: What are the expected mass-to-charge ratios ([M+H]⁺) for the key compounds? A3: For LC-MS analysis in positive ionization mode (ESI+), you should look for the protonated molecules:

  • 3-Aminoazetidine: Expected [M+H]⁺ = 73.07

  • This compound (Product): Expected [M+H]⁺ = 169.06

Q4: How does the trifluoromethyl group affect the properties of the final compound? A4: The introduction of a trifluoromethyl group can significantly alter a molecule's physicochemical properties. It can lower the basicity of the nearby azetidine nitrogen, which may reduce off-target effects in a medicinal chemistry context.[2] It also increases lipophilicity, which can impact pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis.

  • To a stirred solution of 3-aminoazetidine dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (2.5 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of trifluoroacetic anhydride (1.1 eq) in DCM dropwise, keeping the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC and/or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: TLC Monitoring
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., DCM or Methanol).

  • Eluent System: A common system is Dichloromethane (DCM) and Methanol (MeOH). A starting ratio of 95:5 (DCM:MeOH) is recommended. To prevent streaking of the basic azetidine compounds, add 0.5-1% triethylamine (Et₃N) to the eluent.[3][4]

  • Development: Develop the plate in a chamber saturated with the eluent vapor.

  • Visualization:

    • Visualize under UV light (254 nm). The trifluoroacetamide product should be UV active.

    • Stain the plate with potassium permanganate (KMnO₄) or ninhydrin. Ninhydrin is particularly useful for visualizing the primary amine starting material.

Protocol 3: LC-MS Monitoring
  • Column: A C18 reversed-phase column is typically suitable (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[5]

  • Mobile Phase: Use volatile mobile phases compatible with mass spectrometry.[6][7]

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would be 5% to 95% Solvent B over 5-10 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50 - 500.

    • Monitor for the expected [M+H]⁺ ions of the starting material and product.

Data Presentation

Table 1: Typical TLC Data

CompoundTypical Rf ValueEluent SystemVisualization
3-Aminoazetidine0.1 - 0.290:10:1 DCM:MeOH:Et₃NKMnO₄, Ninhydrin
This compound0.4 - 0.590:10:1 DCM:MeOH:Et₃NUV, KMnO₄

Note: Rf values are approximate and can vary based on exact conditions.

Table 2: Typical LC-MS Data

CompoundTypical Retention Time (min)Expected [M+H]⁺Observed [M+H]⁺
3-Aminoazetidine1.273.0773.1
This compound3.5169.06169.1

Note: Retention times are highly dependent on the specific LC system, column, and method.

Visualizations

G cluster_synthesis Synthesis cluster_monitoring Monitoring Reactants 3-Aminoazetidine Dihydrochloride + Trifluoroacetic Anhydride Reaction Acylation Reaction (DCM, Et3N, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (NaHCO3) Reaction->Workup TLC TLC Check Reaction->TLC Purification Column Chromatography Workup->Purification LCMS LC-MS Check Workup->LCMS Product Pure Product Purification->Product Purification->TLC

Caption: Workflow for the synthesis and monitoring of this compound.

Troubleshooting Guides

TLC Analysis Issues

Q: My spots are streaking or tailing on the TLC plate. What's wrong? A: This is common for basic compounds like azetidines on acidic silica gel.[8]

  • Cause: Strong interaction between the basic nitrogen of your compound and the acidic silica gel stationary phase. Overloading the sample can also cause this.[3]

  • Solution 1: Add a small amount (0.1–2.0%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to your mobile phase to neutralize the acidic sites on the silica.[3]

  • Solution 2: Ensure your sample spotting is not too concentrated. Dilute your sample and re-run the TLC.[3][9][10]

Q: I don't see any spots on my developed TLC plate. What should I do? A: There are several potential reasons for not seeing spots.

  • Cause 1: The sample is too dilute.[3][9]

    • Solution: Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.[3][9]

  • Cause 2: The compound is not UV active, and you are only using a UV lamp.

    • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice. Ninhydrin is excellent for detecting the primary amine starting material.[11]

  • Cause 3: The mobile phase is too polar, causing all compounds to run to the solvent front.

    • Solution: Decrease the polarity of your eluent system (e.g., decrease the percentage of methanol in DCM).[3]

  • Cause 4: The initial spotting line was submerged in the solvent reservoir.

    • Solution: Ensure the solvent level in the developing chamber is always below the line where the samples are spotted.[3][9]

LC-MS Analysis Issues

Q: My retention times are shifting from one injection to the next. Why? A: Inconsistent retention times can compromise data reliability.

  • Cause 1: The column is degrading or has not been properly equilibrated.

    • Solution: Equilibrate the column with the initial mobile phase for a sufficient time before starting the sequence. If the problem persists, the column may need to be flushed, cleaned, or replaced.

  • Cause 2: The mobile phase composition is changing.[12]

    • Solution: Prepare fresh mobile phases daily. Ensure solvents are properly degassed and that the pump is functioning correctly without leaks.[13]

  • Cause 3: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a consistent temperature.

Q: I'm observing poor peak shape (tailing, fronting, or splitting). What are the causes? A: Poor peak shape can affect integration and quantification.

  • Cause 1 (Tailing): Secondary interactions between the basic analyte and residual silanols on the column.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the azetidine nitrogen protonated. This minimizes unwanted interactions.

  • Cause 2 (Splitting/Fronting): The injection solvent is much stronger than the mobile phase.[13]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

  • Cause 3 (General): The column is contaminated or voided.

    • Solution: Flush the column with a strong solvent. If a void has formed at the column inlet, it may need to be replaced.

Q: My analyte signal is weak or has disappeared. What should I investigate? A: A weak or absent signal can be an instrument or method issue.

  • Cause 1: Ion suppression from the sample matrix or mobile phase contaminants.

    • Solution: Ensure high-purity (LC-MS grade) solvents and additives are used.[6][7] Perform sample cleanup if the matrix is complex. Use a divert valve to send the solvent front and late-eluting components to waste instead of the MS source.[14]

  • Cause 2: The mass spectrometer source is dirty.

    • Solution: The ESI source may need to be cleaned. Follow the manufacturer's protocol for cleaning the ion optics.

  • Cause 3: Incorrect MS parameters or instrument not tuned.

    • Solution: Infuse a standard of the analyte to optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.[14]

G start Low or No Product Yield by LC-MS check_reaction Did TLC/LCMS show full consumption of starting material? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No degradation Product Degradation check_reaction->degradation Yes incomplete_sol Troubleshoot Reaction: - Check reagent quality - Increase reaction time/temp - Check base stoichiometry incomplete->incomplete_sol degradation_sol Troubleshoot Stability: - Azetidine ring may be unstable to workup conditions (pH). - Use milder workup. - Analyze crude mixture quickly. degradation->degradation_sol workup_loss Loss During Workup/ Purification degradation->workup_loss workup_loss_sol Troubleshoot Extraction: - Product may have some water solubility. - Back-extract aqueous layers. - Avoid harsh pH in workup. workup_loss->workup_loss_sol

Caption: Troubleshooting workflow for low product yield in the synthesis.

References

Validation & Comparative

A Head-to-Head Battle of Protecting Groups: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide vs. Boc-azetidine in Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical factor that can significantly impact the efficiency and success of a synthetic route. In the realm of azetidine chemistry, a scaffold of growing importance in medicinal chemistry, the choice between N-protecting groups is a key consideration. This guide provides an in-depth comparison of two commonly employed protected azetidines: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide and Boc-azetidine, with a focus on their synthetic efficiency.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity.[1][2][3][4] The protection of the azetidine nitrogen is often a necessary step to control its reactivity during multi-step syntheses. The tert-butyloxycarbonyl (Boc) group has been a workhorse in this regard, while the trifluoroacetamide group offers an alternative with distinct chemical properties. This comparison will delve into the quantitative aspects of their synthesis and deprotection, providing the necessary data for informed decision-making in your synthetic endeavors.

At a Glance: Key Differences in Synthetic Strategy

The primary distinction between this compound and Boc-azetidine lies in their deprotection chemistry, which dictates their strategic use in synthesis. The Boc group is famously acid-labile, readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6][7][8][9] In contrast, the trifluoroacetamide group is stable to acidic conditions but is efficiently removed under basic or reductive conditions, offering an orthogonal protection strategy.[10][11] This orthogonality is a significant advantage in complex syntheses where multiple protecting groups are employed, as it allows for the selective deprotection of one group without affecting the other.[12][13]

Quantitative Comparison of Synthetic Efficiency

To provide a clear comparison, the following tables summarize the typical reaction conditions, times, and yields for the protection and deprotection of the azetidine nitrogen with both the trifluoroacetyl (Tfa) and Boc groups.

Protection Step Reagents and Conditions Reaction Time Typical Yield Reference
N-Trifluoroacetylation Ethyl trifluoroacetate, Triethylamine, Methanol12-24 hoursHigh[14]
N-Boc Protection Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine, THF3 hours>95%[15]
Deprotection Step Reagents and Conditions Reaction Time Typical Yield Reference
N-Trifluoroacetyl Deprotection Sodium borohydride, Ethanol/THF (1:1)< 60 minutesHighPatent[6]
N-Boc Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM)30 minutes - 2 hoursHigh[3][5]
N-Boc Deprotection (Alternative) 4M HCl in Dioxane1 - 12 hoursHigh[16]

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below to allow for replication and adaptation in your laboratory setting.

Synthesis of N-Boc-azetidin-3-amine

Procedure: To a solution of azetidin-3-amine dihydrochloride (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, triethylamine (3 equivalents) is added at 0 °C. Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in THF is then added dropwise. The reaction mixture is stirred at room temperature for 3 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-azetidin-3-amine.[15]

Deprotection of N-Boc-azetidin-3-amine

Procedure: The N-Boc-protected azetidine (1 equivalent) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically within 2 hours), the solvent and excess TFA are removed under reduced pressure to yield the deprotected azetidine salt.[3][16]

Synthesis of this compound

Procedure: To a solution of azetidin-3-amine (1 equivalent) and triethylamine (1.5 equivalents) in methanol, ethyl trifluoroacetate (1.2 equivalents) is added. The mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.[14]

Deprotection of this compound

Procedure: The N-trifluoroacetylated azetidine (1 equivalent) is dissolved in a 1:1 mixture of anhydrous ethanol and tetrahydrofuran (THF). Excess sodium borohydride (10 equivalents) is added in portions, and the reaction is agitated for up to 60 minutes. The reaction is then quenched by the careful addition of water, and the product is extracted with an appropriate organic solvent. The combined organic layers are dried and concentrated to yield the deprotected azetidine.[6]

Visualizing Synthetic Workflows

The choice between N-Tfa and N-Boc protection is often dictated by the overall synthetic strategy, particularly when orthogonal deprotection is required. The following diagrams, generated using DOT language, illustrate typical workflows where these protecting groups are employed.

ProtectionDeprotection cluster_Boc Boc Protection/Deprotection Workflow Azetidine Azetidine Boc_Azetidine N-Boc-Azetidine Azetidine->Boc_Azetidine Boc₂O, Base Deprotected_Boc Deprotected Azetidine Boc_Azetidine->Deprotected_Boc TFA or HCl

Caption: General workflow for Boc protection and acidic deprotection of an azetidine.

TfaWorkflow cluster_Tfa Tfa Protection/Deprotection Workflow Azetidine_Tfa Azetidine Tfa_Azetidine N-Tfa-Azetidine Azetidine_Tfa->Tfa_Azetidine CF₃CO₂Et, Base Deprotected_Tfa Deprotected Azetidine Tfa_Azetidine->Deprotected_Tfa NaBH₄

Caption: General workflow for Tfa protection and reductive deprotection of an azetidine.

OrthogonalStrategy Start Substrate with Amino and Hydroxyl Groups Boc_Protect Boc Protection of Amine Start->Boc_Protect Tfa_Protect Tfa Protection of Amine Start->Tfa_Protect Base_Labile_Protect_OH Base-Labile Protection of Hydroxyl Boc_Protect->Base_Labile_Protect_OH Acid_Labile_Protect_OH Acid-Labile Protection of Hydroxyl Tfa_Protect->Acid_Labile_Protect_OH Selective_Deprotect_Tfa Selective Tfa Deprotection (Base/Reduction) Acid_Labile_Protect_OH->Selective_Deprotect_Tfa Selective_Deprotect_Boc Selective Boc Deprotection (Acid) Base_Labile_Protect_OH->Selective_Deprotect_Boc Final_Deprotection_Boc Final Deprotection of Hydroxyl (Base) Selective_Deprotect_Boc->Final_Deprotection_Boc Final_Deprotection_Tfa Final Deprotection of Hydroxyl (Acid) Selective_Deprotect_Tfa->Final_Deprotection_Tfa

Caption: Logical workflow demonstrating the orthogonal nature of Boc and Tfa protecting groups.

Conclusion and Recommendations

Both this compound and Boc-azetidine are valuable intermediates in organic synthesis. The choice between them is not merely one of efficiency for a single step, but a strategic decision that impacts the entire synthetic route.

Boc-azetidine is the ideal choice for straightforward synthetic sequences where acid-lability for the final deprotection is desired or when the substrate is sensitive to basic or reductive conditions. The protection step is generally faster and proceeds in very high yields.

This compound shines in complex, multi-step syntheses where an orthogonal protecting group strategy is essential. Its stability to acid allows for the selective deprotection of other acid-labile groups, such as Boc or trityl, elsewhere in the molecule. The mild, reductive deprotection conditions are also a significant advantage for sensitive substrates.

Ultimately, the optimal choice will depend on the specific requirements of the target molecule and the overall synthetic plan. By understanding the quantitative data and experimental protocols presented here, researchers can make a more informed and strategic decision, leading to enhanced synthetic efficiency and a higher probability of success in their drug discovery and development efforts.

References

The Trifluoroacetyl Group: A Powerful Tool for Orthogonal Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the strategic use of protecting groups is paramount. The ability to selectively mask and unmask reactive functional groups with precision is the cornerstone of modern synthetic chemistry. Among the arsenal of amine protecting groups, the trifluoroacetyl (TFA) group stands out for its unique combination of stability under acidic conditions and facile cleavage under mild basic conditions, offering a high degree of orthogonality with other common protecting groups. This guide provides a comprehensive evaluation of the trifluoroacetyl protecting group, comparing its performance with other widely used alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Orthogonality at a Glance: A Comparative Overview

The selection of a protecting group is dictated by its stability profile and the specific conditions required for its removal. An ideal protecting group strategy employs "orthogonal" groups, which can be removed in any order without affecting one another. The trifluoroacetyl group offers a valuable orthogonal relationship with several of the most common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups.[1][2]

Protecting GroupAbbreviationTypical Introduction ReagentCleavage ConditionsStability ProfileOrthogonal To
Trifluoroacetyl TFA Trifluoroacetic anhydride (TFAA)Mild base (e.g., K₂CO₃ in MeOH/H₂O), Reductive conditions[1]Stable to strong acids (e.g., TFA, HNO₃/oleum)[1][3]Boc, Cbz[2][4]
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl in dioxane)[5][6]Stable to base and hydrogenolysis[6]Cbz, Fmoc, TFA
Benzyloxycarbonyl Cbz Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)[5][6]Stable to mild acid and base[6]Boc, Fmoc, TFA
9-Fluorenylmethyloxycarbonyl Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Base (e.g., 20% piperidine in DMF)[5][7]Stable to acid and hydrogenolysis[5]Boc, Cbz

The Power of Orthogonality: A Visual Representation

The following diagram illustrates the principle of orthogonality, showcasing how different protecting groups can be selectively removed in the presence of others. This allows for the sequential unmasking of functional groups in a complex molecule, enabling precise chemical modifications at specific sites.

Orthogonality cluster_molecule Fully Protected Molecule cluster_intermediates Reactive Intermediates Molecule R-NH(PG1)-X-NH(PG2)-Y-NH(PG3) Deprotect1 Deprotect PG1 Molecule->Deprotect1 Deprotect2 Deprotect PG2 Molecule->Deprotect2 Deprotect3 Deprotect PG3 Molecule->Deprotect3 Intermediate1 R-NH2-X-NH(PG2)-Y-NH(PG3) Deprotect1->Intermediate1 Intermediate2 R-NH(PG1)-X-NH2-Y-NH(PG3) Deprotect2->Intermediate2 Intermediate3 R-NH(PG1)-X-NH(PG2)-Y-NH2 Deprotect3->Intermediate3

References

Purity Analysis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide: A Comparative Guide to HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For novel compounds such as N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, a key building block in medicinal chemistry, robust analytical methods are essential to ensure the quality and consistency of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this compound. Additionally, alternative methods are discussed, supported by illustrative experimental data and detailed protocols.

Comparative Performance: HPLC vs. LC-MS

Both HPLC with ultraviolet (UV) detection and LC-MS are powerful techniques for purity assessment. The choice between them often depends on the specific requirements of the analysis, such as the need for impurity identification and the desired level of sensitivity.

Table 1: Comparison of HPLC-UV and LC-MS for Purity Analysis

ParameterHPLC-UVLC-MS
Principle Separation based on polarity, with detection by UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio.
Purity Determination Quantitative, based on peak area percentage.Quantitative, based on peak area percentage; provides mass confirmation.
Limit of Detection (LOD) ~0.01%<0.005%
Limit of Quantitation (LOQ) ~0.03%<0.015%
Impurity Identification Based on retention time relative to the main peak; structural information is not provided.Provides molecular weight information for impurity identification and structural elucidation.
Specificity Good, but co-eluting impurities with similar UV spectra can interfere.Excellent, as it discriminates based on mass-to-charge ratio.
Typical Purity Assay >99.5%>99.8%
Common Impurities Starting materials, reagents, by-products.Starting materials, reagents, by-products, and trace level contaminants.

Experimental Protocols

Detailed methodologies for HPLC and LC-MS analysis of this compound are outlined below. These protocols are designed to provide a starting point for method development and can be optimized further based on specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine purity analysis and quantification of the main component and major impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating polar and non-polar compounds.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides higher sensitivity and specificity, enabling the identification and quantification of trace-level impurities.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole instrument).

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 98 2
    15 5 95
    20 5 95
    21 98 2

    | 25 | 98 | 2 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Alternative Purity Analysis Methods

While HPLC and LC-MS are the primary techniques for purity analysis of non-volatile small molecules, other methods can provide complementary information.

Table 2: Comparison with Alternative Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides absolute quantification without a reference standard of the analyte; non-destructive.Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities.Requires derivatization for non-volatile compounds like the target molecule; potential for thermal degradation.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC and LC-MS analytical processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection onto Column Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: HPLC analytical workflow for purity determination.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection onto Column Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Integration Peak Integration MassAnalysis->Integration ImpurityID Impurity Identification (by m/z) MassAnalysis->ImpurityID PurityCalc Purity Calculation Integration->PurityCalc

Caption: LC-MS analytical workflow for purity and impurity identification.

A Comparative Guide to the NMR Characterization of N-Substituted 3-Aminoazetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the full ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide and a common synthetic precursor, N-Boc-3-aminoazetidine. Due to the limited availability of fully assigned public data for this compound, this guide leverages spectral data from its Boc-protected analogue to predict and understand its NMR characteristics. This comparison is crucial for researchers in medicinal chemistry and drug development who frequently utilize the azetidine scaffold and require detailed structural verification.

Comparative Analysis of ¹H and ¹³C NMR Data

The following tables summarize the reported NMR data for N-Boc-3-aminoazetidine and provide predicted shifts for this compound. The predictions are based on the expected electronic effects of the trifluoroacetamide group in comparison to the tert-butoxycarbonyl (Boc) protecting group. The strongly electron-withdrawing trifluoroacetyl group is expected to deshield adjacent protons and carbons more significantly than the Boc group.

Table 1: ¹H NMR Data Comparison (Predicted for this compound)

Proton N-Boc-3-aminoazetidine (CDCl₃) Chemical Shift (δ ppm) [1]Predicted this compound Chemical Shift (δ ppm) Predicted Multiplicity
H3 (CH-N)~3.5-3.7~4.0-4.3Multiplet
H2/H4 (CH₂)~3.9-4.1 and ~3.2-3.4~4.2-4.5 and ~3.5-3.8Multiplets
NH (Amide)Not reported~7.5-8.5Broad Singlet
NH (Azetidine)Not applicable (Boc protected)~2.0-3.0Broad Singlet

Table 2: ¹³C NMR Data Comparison (Predicted for this compound)

Carbon N-Boc-3-aminoazetidine Predicted Chemical Shift (δ ppm) [2]Predicted this compound Chemical Shift (δ ppm) Predicted Multiplicity (in ¹³C-{¹H} spectrum)
C3 (CH-N)~45-50~48-53CH
C2/C4 (CH₂)~55-60~58-63CH₂
C=O (Amide)Not applicable~155-160 (quartet, J ≈ 35-40 Hz)C
CF₃Not applicable~115-120 (quartet, J ≈ 285-290 Hz)C
C(CH₃)₃ (Boc)~28Not applicable-
C=O (Boc)~156Not applicable-
C(CH₃)₃ (Boc)~80Not applicable-

Experimental Protocols

A general experimental protocol for the NMR characterization of small organic molecules like this compound is provided below.

Sample Preparation
  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]

  • Solvent Selection : A suitable deuterated solvent that completely dissolves the sample should be chosen. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (NH).

  • Filtration : To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[4]

  • Internal Standard : For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for compounds that may react with the standard, referencing to the residual solvent peak is a common practice.

NMR Data Acquisition
  • Instrumentation : NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate resolution.

  • ¹H NMR : A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR : A proton-decoupled ¹³C NMR experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

  • 2D NMR : For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the NMR characterization of a small molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹³C NMR F 2D NMR (COSY, HSQC, HMBC) G Process Spectra F->G H Assign Signals G->H I Structure Verification H->I

Caption: Workflow for small molecule NMR characterization.

References

Comparative Biological Activity of Functionalized Azetidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of functionalized azetidine derivatives, supported by experimental data and detailed methodologies.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its unique conformational rigidity and diverse pharmacological potential.[1] Functionalization of the azetidine ring has led to the discovery of potent agents with a wide range of biological activities, including anticancer, antibacterial, and central nervous system (CNS) effects. This guide summarizes key findings, presents comparative data in structured tables, details experimental protocols for key assays, and visualizes relevant pathways and workflows.

Anticancer Activity: Targeting the STAT3 Signaling Pathway

A significant area of research has focused on the development of azetidine derivatives as inhibitors of the Signal Transducer and activator of Transcription 3 (STAT3) signaling pathway.[2] Aberrant STAT3 activation is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[2]

Certain functionalized azetidines have emerged as potent and irreversible inhibitors of STAT3.[3] These compounds typically act by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus to activate gene transcription.[1]

Comparative In Vitro Anticancer Activity of Azetidine Derivatives
CompoundTargetCell LineAssayIC50 (µM)Reference(s)
H172 (9f) STAT3-In vitro STAT3 DNA-binding activity/EMSA0.38 - 0.98[3]
H182 STAT3-In vitro STAT3 DNA-binding activity/EMSA0.38 - 0.98[2]
Compound 6 TubulinSiHaMTT Assay0.1[4]
B16F10MTT Assay1.2[4]
Compound 17 Not SpecifiedMCF-7SRB Assay28.66[5]

Signaling Pathway of STAT3 Inhibition by Azetidine Derivatives

STAT3_Pathway cytokine Cytokine/ Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3_inactive STAT3 (Inactive) jak->stat3_inactive Phosphorylation stat3_p p-STAT3 stat3_inactive->stat3_p stat3_dimer STAT3 Dimer stat3_p->stat3_dimer Dimerization nucleus Nucleus stat3_dimer->nucleus Translocation dna DNA stat3_dimer->dna Binding transcription Gene Transcription (Proliferation, Survival) dna->transcription azetidine Azetidine Derivative azetidine->stat3_p Inhibition of Dimerization

STAT3 signaling pathway and inhibition by azetidine derivatives.

Antibacterial Activity

Functionalized azetidines, particularly azetidin-2-ones (β-lactams), have a long history as antibacterial agents.[6] Their mechanism of action often involves the inhibition of bacterial cell wall synthesis. More recent research has explored a variety of azetidine derivatives with potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[7][8]

Comparative In Vitro Antibacterial Activity of Azetidine Derivatives
Compound/AnalogBacterial StrainActivity (MIC in µg/mL)Reference(s)
Nitroazetidine 22 Enterococcus faecalis4[7]
Staphylococcus aureus4[7]
Azetidinone 1h M. tuberculosis H37Rv1.25[9]
Azetidinone 1i M. tuberculosis H37Rv1.25[9]
Azetidinone 1j M. tuberculosis H37Rv1.25[9]
Azetidinone 4d Staphylococcus aureus6.25[9]
Escherichia coli6.25[9]
Azetidinone 4e M. tuberculosis H37Rv1.56[9]

Central Nervous System (CNS) Activity

Azetidine derivatives have also been investigated for their potential to modulate CNS activity, with a notable focus on the inhibition of γ-aminobutyric acid (GABA) uptake.[5] GABA is the primary inhibitory neurotransmitter in the brain, and enhancing its signaling by blocking its reuptake can have therapeutic benefits in conditions like epilepsy and anxiety.[10]

Comparative In Vitro GABA Uptake Inhibitory Activity
CompoundTransporterIC50 (µM)Reference(s)
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety GAT-12.83 ± 0.67[5]
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety GAT-12.01 ± 0.77[5]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) GAT-315.3 ± 4.5[5]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) GAT-126.6 ± 3.3[5]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) GAT-331.0 ± 4.7[5]

Mechanism of GABA Reuptake Inhibition

GABA_Uptake_Inhibition presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft gaba_vesicle GABA Vesicle gaba gaba_vesicle->gaba Release gat1 GAT-1 Transporter gaba->gat1 Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binding azetidine_gaba Azetidine Derivative azetidine_gaba->gat1 Inhibition

Inhibition of GABA reuptake at the synapse by azetidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of azetidine derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[11]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the azetidine derivatives for a specified period (e.g., 48 hours).[4]

  • MTT Addition: Remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[2]

Agar Disk Diffusion Method for Antibacterial Susceptibility

This method is widely used to assess the antimicrobial activity of chemical agents.[7]

Materials:

  • Petri dishes

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains

  • Sterile saline

  • Sterile cotton swabs

  • Sterile filter paper discs

  • Azetidine derivatives dissolved in a suitable solvent

  • Standard antibiotic discs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in sterile saline and adjust its turbidity to the 0.5 McFarland standard.[7]

  • Plate Inoculation: Uniformly swab the surface of the MHA plates with the bacterial inoculum.[7]

  • Disc Application: Aseptically place sterile filter paper discs impregnated with known concentrations of the azetidine derivatives onto the agar surface. Also, place standard antibiotic discs as positive controls.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.

  • Data Analysis: Compare the zones of inhibition produced by the test compounds to those of the standard antibiotic.

In Vitro [³H]GABA Uptake Assay

This assay determines the inhibitory activity of compounds on GABA transporters.[1]

Materials:

  • HEK293 cells expressing the desired GABA transporter subtype

  • Assay buffer

  • [³H]GABA (radiolabeled GABA)

  • Azetidine derivatives

  • Known potent GABA uptake inhibitor (e.g., Tiagabine)

  • Scintillation counter

  • Scintillation cocktail

Procedure:

  • Cell Plating: Plate the HEK293 cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of the azetidine derivatives to the wells. Include wells for total uptake (assay buffer only) and non-specific uptake (a high concentration of a known inhibitor).[1]

  • Pre-incubation: Pre-incubate the cells with the compounds for 10-20 minutes.[1]

  • Initiation of Uptake: Add the assay buffer containing a fixed concentration of [³H]GABA to initiate the uptake.[1]

  • Incubation: Incubate for 10-20 minutes at room temperature.[1]

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.[1]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.[1]

  • Data Analysis: Calculate the specific uptake and plot the percentage of inhibition against the compound concentration to determine the IC50 value.[1]

Experimental Workflow

The discovery and development of novel bioactive azetidine derivatives follow a multi-step workflow, from initial design and synthesis to preclinical evaluation.

Workflow for the Discovery and Evaluation of Bioactive Azetidine Derivatives

Drug_Discovery_Workflow start Start: Target Identification & Validation synthesis Compound Synthesis & Characterization start->synthesis in_vitro In Vitro Screening (Primary Assays) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design in_vivo In Vivo Efficacy & Toxicity Studies lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

A generalized workflow for the discovery of bioactive azetidine derivatives.

References

Stability Showdown: Trifluoroacetamide vs. Carbamate Protecting Groups on the Azetidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. This is particularly true when working with strained ring systems like azetidines, where ring stability can be a significant concern. This guide provides a comprehensive comparison of the stability of trifluoroacetamide and carbamate (Boc and Cbz) protecting groups on the azetidine nitrogen, supported by experimental data and detailed protocols to inform your synthetic strategy.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important scaffold in medicinal chemistry. Its conformational rigidity and unique vectoral properties make it a valuable component in the design of novel therapeutics. However, the inherent ring strain of azetidines necessitates careful consideration of reaction conditions, including the choice of a suitable nitrogen protecting group. The ideal protecting group should be stable under a variety of synthetic transformations yet readily cleavable under specific and mild conditions without compromising the integrity of the azetidine ring.

This guide focuses on a comparative analysis of two common classes of protecting groups for the azetidine nitrogen: the trifluoroacetamide group and carbamate groups, specifically the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

At a Glance: Key Stability Differences

Protecting GroupAcid StabilityBase StabilityReductive Stability (Hydrogenolysis)
Trifluoroacetamide HighLabileLabile
Boc-Carbamate LabileHighStable
Cbz-Carbamate HighHighLabile

In-Depth Stability Analysis

The stability of a protecting group is intrinsically linked to the electronic nature of the group and the reaction conditions employed. The electron-withdrawing nature of the trifluoroacetyl group in trifluoroacetamide significantly decreases the nucleophilicity and basicity of the azetidine nitrogen, rendering the amide bond susceptible to basic hydrolysis. Conversely, carbamate groups, while also electron-withdrawing, are generally stable to basic conditions.

Acidic Conditions:

The N-trifluoroacetyl group is remarkably stable under acidic conditions. In contrast, the tert-butyloxycarbonyl (Boc) group is designed to be acid-labile and is readily cleaved by strong acids such as trifluoroacetic acid (TFA).[1][2] Notably, the azetidine ring itself has been shown to be stable to the strongly acidic conditions often used for Boc deprotection, such as 90:5:5 TFA/TIS/CH2Cl2.[3] The benzyloxycarbonyl (Cbz) group is generally stable to acidic conditions.

Basic Conditions:

The situation is reversed under basic conditions. The N-trifluoroacetyl group is readily cleaved by basic hydrolysis, for example, with potassium carbonate in methanol. This lability is due to the electron-withdrawing trifluoromethyl group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. In contrast, both Boc and Cbz carbamates are generally stable to a wide range of basic conditions.

Reductive Conditions:

The Cbz group is prized for its facile removal under catalytic hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst).[1] This method is orthogonal to both acid- and base-labile protecting groups. The trifluoroacetyl group can also be cleaved under certain reductive conditions, although this is less common than basic hydrolysis. The Boc group is stable to catalytic hydrogenation.

Experimental Protocols

Below are detailed experimental protocols for the deprotection of N-protected azetidines. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Deprotection of N-Trifluoroacetylazetidine (Basic Hydrolysis)

Materials:

  • N-Trifluoroacetylazetidine derivative

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the N-trifluoroacetylazetidine derivative in methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add potassium carbonate (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the deprotected azetidine.

Protocol 2: Deprotection of N-Boc-Azetidine (Acidic Cleavage)

Materials:

  • N-Boc-azetidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-azetidine derivative in anhydrous dichloromethane (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • For isolation of the free amine, dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the deprotected azetidine.

Protocol 3: Deprotection of N-Cbz-Azetidine (Catalytic Hydrogenolysis)

Materials:

  • N-Cbz-azetidine derivative

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the N-Cbz-azetidine derivative in methanol or ethanol (approximately 0.1 M) in a suitable reaction vessel.

  • Carefully add 10% palladium on carbon (typically 10-20% by weight of the starting material) to the solution.

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the deprotected azetidine.

Visualization of Orthogonal Deprotection Strategies

The differing stabilities of trifluoroacetamide, Boc, and Cbz protecting groups allow for their use in orthogonal protection strategies, where one group can be selectively removed in the presence of the others.

G Orthogonal Deprotection of N-Protected Azetidine Start N-Protected Azetidine TFA_Protected N-Trifluoroacetyl Azetidine Start->TFA_Protected (CF3CO)2O Boc_Protected N-Boc Azetidine Start->Boc_Protected Boc2O Cbz_Protected N-Cbz Azetidine Start->Cbz_Protected Cbz-Cl Deprotected Azetidine TFA_Protected->Deprotected Basic Hydrolysis (e.g., K2CO3, MeOH) Boc_Protected->Deprotected Acidic Cleavage (e.g., TFA) Cbz_Protected->Deprotected Hydrogenolysis (H2, Pd/C)

References

A Comparative Guide to the Kinetic Analysis of Trifluoroacetyl Deprotection from N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoroacetyl (TFA) group is a valuable amine-protecting group in organic synthesis due to its stability under acidic conditions and lability under basic or reductive conditions.[1] This guide provides a comparative analysis of common methods for the deprotection of the TFA group from N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, a key intermediate in the synthesis of various pharmaceutically active compounds. The focus is on the kinetic aspects of these deprotection reactions, offering insights into reaction efficiency and selectivity.

Comparison of Deprotection Methods

Deprotection MethodReagents and ConditionsRelative RateKey AdvantagesPotential Drawbacks
Basic Hydrolysis K₂CO₃ or Na₂CO₃ (1.5-3 equiv.), Methanol/Water, Room Temperature.[1]ModerateMild conditions, readily available reagents, good functional group tolerance.May not be suitable for base-sensitive substrates.
Ammonolysis Aqueous or methanolic ammoniaFastOften faster than carbonate-mediated hydrolysis.Can be harsh for sensitive functional groups.
Reductive Cleavage Sodium borohydride (NaBH₄), THF/Ethanol.FastOrthogonal to base-labile protecting groups.Reduces other susceptible functional groups (e.g., ketones, aldehydes).

Experimental Protocols

To facilitate the kinetic analysis of the trifluoroacetyl deprotection, a detailed experimental protocol for monitoring the reaction via High-Performance Liquid Chromatography (HPLC) is provided below.

Objective: To determine the rate constant for the basic hydrolysis of this compound.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M solution

  • Internal standard (e.g., a stable, UV-active compound that does not react under the reaction conditions)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in methanol.

    • Prepare a stock solution of the internal standard in methanol.

    • Prepare a stock solution of potassium carbonate (e.g., 1 M) in a methanol/water mixture.

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine the substrate stock solution, internal standard stock solution, and methanol/water to achieve the desired initial concentrations and solvent composition.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding the required volume of the potassium carbonate stock solution.

    • Immediately withdraw an aliquot of the reaction mixture (t=0), quench it with a known volume of 1 M HCl solution to neutralize the base, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Continue to withdraw and quench aliquots at regular time intervals over the course of the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Develop an HPLC method that provides good separation of the starting material, the deprotected product (azetidin-3-amine), and the internal standard. A typical mobile phase could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Monitor the elution of the compounds using a UV detector at a wavelength where both the starting material and product have significant absorbance.

  • Data Analysis:

    • For each time point, determine the concentration of the starting material by comparing the peak area of the substrate to that of the internal standard, using a pre-established calibration curve.

    • Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time.

    • If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the observed rate constant (k_obs).

Visualizing the Workflow and Mechanism

Experimental Workflow for Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Stock Solution mix Mix Reactants & Equilibrate prep_substrate->mix prep_base Prepare Base Stock Solution initiate Initiate Reaction with Base prep_base->initiate prep_is Prepare Internal Standard Solution prep_is->mix mix->initiate sample Sample at Time Intervals initiate->sample quench Quench with Acid sample->quench hplc HPLC Analysis quench->hplc data Data Processing hplc->data kinetics Determine Rate Constant data->kinetics

Caption: Workflow for the kinetic analysis of trifluoroacetyl deprotection.

Proposed Mechanism for Basic Hydrolysis

Caption: Mechanism of base-catalyzed hydrolysis of the trifluoroacetamide.

References

Unveiling Molecular Architectures: A Comparative Guide to X-ray Crystallography of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern therapeutic design. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement of crystalline solids, providing unparalleled insights into the conformational intricacies of pharmacologically active molecules. This guide offers a comparative analysis of the molecular structures of two azetidine derivatives, L-azetidine-2-carboxylic acid and benzyl 3-hydroxyazetidine-1-carboxylate, as determined by single-crystal X-ray diffraction. It further details the experimental protocols integral to these structural determinations and explores the broader context of analytical techniques for such compounds.

Azetidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, prized for the unique conformational constraints imposed by their four-membered ring. This structural feature can enhance binding affinity to biological targets and improve metabolic stability. The definitive confirmation of their molecular structure through X-ray crystallography is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for L-azetidine-2-carboxylic acid and a representative analog, benzyl 3-hydroxyazetidine-1-carboxylate, offering a quantitative comparison of their solid-state structures.

Table 1: Crystallographic Data for L-azetidine-2-carboxylic acid [1][2]

ParameterValue
Chemical FormulaC₄H₇NO₂
Formula Weight101.10 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.457
b (Å)9.810
c (Å)6.328
α (°)90
β (°)90
γ (°)90
Volume (ų)462.9
Z4
Calculated Density (g/cm³)1.45

Table 2: Illustrative Crystallographic Data for a Structurally Related Azetidine Analog: Benzyl 3-hydroxyazetidine-1-carboxylate

ParameterValue
Chemical FormulaC₁₁H₁₃NO₃
Formula Weight207.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.2753
b (Å)19.9331
c (Å)8.5875
α (°)90
β (°)99.197
γ (°)90
Volume (ų)1398.32
Z4
Calculated Density (g/cm³)1.48

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis. The following protocols provide a detailed methodology for the key experiments.

Synthesis and Crystallization

Synthesis: The azetidine derivatives are first synthesized and purified using established organic chemistry methods to ensure a high-purity sample (>98%), which is crucial for obtaining high-quality crystals.

Crystallization:

  • Slow Evaporation: A solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate). The vial is loosely covered to allow for the slow evaporation of the solvent over several days or weeks, which can yield diffraction-quality single crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed chamber containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined using computational methods (structure solution). The initial atomic model is then refined against the experimental data to obtain the final, precise molecular structure.

Powder X-ray Diffraction (PXRD) as an Alternative

For compounds that are difficult to grow as single crystals of sufficient size, powder X-ray diffraction (PXRD) can be a valuable alternative for structural analysis. In this technique, a polycrystalline powder is exposed to an X-ray beam, and the resulting diffraction pattern is a series of concentric rings. While providing less detailed structural information than single-crystal diffraction, PXRD is a powerful tool for phase identification, determination of lattice parameters, and, in some cases, complete structure solution.

Visualizing the Workflow and a Relevant Biological Pathway

The following diagrams, generated using the DOT language, illustrate the general workflow for X-ray crystallography and a relevant signaling pathway for certain azetidine derivatives.

xray_crystallography_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification of Azetidine Derivative crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Molecular Structure

General workflow for single-crystal X-ray diffraction.

Certain azetidine derivatives have been identified as inhibitors of GABA (gamma-aminobutyric acid) uptake, which is a crucial mechanism in regulating neurotransmission. The following diagram illustrates the GABA signaling pathway and the point of intervention for such inhibitors.

gaba_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad Glutamic Acid Decarboxylase gaba_vesicle GABA Vesicles gad->gaba_vesicle Synthesis of GABA gaba_synapse GABA gaba_vesicle->gaba_synapse Release gaba_receptor GABA Receptor gaba_synapse->gaba_receptor Binding gat GABA Transporter (GAT) gaba_synapse->gat Reuptake neuronal_inhibition Neuronal Inhibition (Hyperpolarization) gaba_receptor->neuronal_inhibition cluster_presynaptic cluster_presynaptic gat->cluster_presynaptic azetidine_inhibitor Azetidine Derivative (GABA Uptake Inhibitor) azetidine_inhibitor->gat Inhibition

GABA signaling pathway and inhibition by azetidine derivatives.

Conclusion

The structural elucidation of azetidine derivatives by X-ray crystallography provides indispensable information for the advancement of medicinal chemistry. The comparative data presented herein highlights the subtle yet significant differences in the solid-state conformations of these molecules, which can have profound implications for their biological activity. The detailed experimental protocols offer a roadmap for researchers seeking to perform similar structural determinations, while the workflow and pathway diagrams provide a clear visual representation of these complex processes. As the quest for novel and more effective therapeutics continues, the rigorous structural confirmation provided by X-ray crystallography will remain a critical component of the drug discovery and development pipeline.

References

A Comparative Review of Modern Azetidinone Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibacterial agents, including penicillins, cephalosporins, and carbapenems. The strained four-membered ring imparts unique chemical reactivity that is crucial for their biological activity. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted azetidinones remains a significant focus of synthetic organic chemistry. This guide provides a comparative overview of two prominent modern methodologies: the Staudinger synthesis and the Kinugasa reaction, with a focus on their mechanisms, stereochemical outcomes, and experimental considerations.

Key Methodologies at a Glance

The synthesis of the azetidinone ring is primarily achieved through cycloaddition reactions. Among the various strategies, the Staudinger synthesis and the Kinugasa reaction have emerged as powerful and versatile methods, each with distinct advantages and substrate requirements.

Methodology Reactants Key Features Primary Stereochemical Outcome
Staudinger Synthesis Imine + KeteneHighly versatile, broad substrate scope, ketene generated in situ.cis or trans selectivity achievable by tuning reaction conditions and substituents.
Kinugasa Reaction Nitrone + Terminal AlkyneCopper(I)-catalyzed, good functional group tolerance, often highly stereoselective.Predominantly cis-substituted β-lactams.[1]

The Staudinger Synthesis: A Versatile Cycloaddition

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is a [2+2] cycloaddition between an imine and a ketene to form a β-lactam.[2] This reaction has become a mainstay in organic synthesis due to its reliability and broad applicability.[3] Ketenes are typically generated in situ from acyl chlorides and a tertiary amine base, or through the Wolff rearrangement of α-diazoketones.[3]

The stereochemical outcome of the Staudinger synthesis can be complex and is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions.[2] Generally, (E)-imines tend to yield cis β-lactams, while (Z)-imines favor the formation of trans products.[2] Furthermore, electron-donating groups on the ketene often lead to cis products, whereas electron-withdrawing groups can favor trans isomers.

Catalytic Asymmetric Staudinger Reaction

Significant advancements have been made in rendering the Staudinger reaction enantioselective through the use of chiral catalysts. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have proven to be effective catalysts, enabling the coupling of a variety of ketenes and imines with high stereoselection and yields.[4][5][6]

Experimental Protocol: Catalytic Asymmetric Staudinger Synthesis

The following is a general procedure for the enantioselective Staudinger synthesis of a β-lactam using a planar-chiral PPY catalyst.

Materials:

  • Imine (1.0 equiv)

  • Acyl chloride (1.2 equiv)

  • Planar-chiral PPY catalyst (e.g., azaferrocene derivative) (5 mol%)

  • Tertiary amine base (e.g., triethylamine or Hunig's base) (1.5 equiv)

  • Anhydrous, non-polar solvent (e.g., dichloromethane or toluene)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the imine and the chiral catalyst.

  • Dissolve the solids in the anhydrous solvent and cool the mixture to the desired temperature (typically between -78 °C and 0 °C).

  • In a separate flask, prepare a solution of the acyl chloride in the anhydrous solvent.

  • To the cooled imine solution, add the tertiary amine base.

  • Slowly add the acyl chloride solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump to control the rate of addition and maintain a low concentration of the ketene.

  • Stir the reaction mixture at the same temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with a chiral solvating agent.

The Kinugasa Reaction: A Copper-Catalyzed Approach

The Kinugasa reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne to produce a β-lactam.[1] This reaction is known for its high degree of stereoselectivity, typically affording cis-substituted β-lactams.[1][7] The reaction proceeds through the formation of a copper acetylide, which then undergoes cycloaddition with the nitrone.[8]

The Kinugasa reaction offers several advantages, including the use of readily available starting materials and good tolerance of various functional groups.[9] Recent developments have even demonstrated the feasibility of performing this reaction in aqueous media, highlighting its potential for green chemistry applications.[10]

Diastereoselective Kinugasa Reaction

The inherent stereoselectivity of the Kinugasa reaction makes it a powerful tool for the synthesis of stereochemically defined β-lactams. The reaction between phthalimidoacetylene and cyclic nitrones derived from chiral amino acids, for instance, proceeds with high diastereoselectivity to yield the cis-substituted β-lactam as the major product.[7]

Experimental Protocol: Diastereoselective Kinugasa Reaction

The following is a general procedure for the diastereoselective Kinugasa reaction.

Materials:

  • Nitrone (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Copper(I) iodide (CuI) or Copper(I) chloride (CuCl) (10 mol%)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine) (2.0 equiv)

  • Anhydrous solvent (e.g., toluene, THF, or dichloromethane)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the nitrone and the copper(I) salt.

  • Add the anhydrous solvent and stir the suspension.

  • Add the tertiary amine base to the mixture.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for the required time (typically 12-48 hours), monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the copper salts.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired β-lactam.

  • Characterize the product and determine the diastereomeric ratio by NMR spectroscopy.

Comparative Data of Synthesis Methodologies

The following table summarizes representative examples of azetidinone synthesis using the Staudinger and Kinugasa reactions, highlighting the yields and stereoselectivities achieved under various conditions.

Reaction Substrates (Imine/Nitrone + Ketene/Alkyne) Catalyst/Reagent Solvent Temp (°C) Yield (%) Stereoselectivity (dr or ee) Reference
Staudinger N-aryl imine + Arylacetyl chlorideTriethylamineToluene11038trans[11]
Staudinger Isatin Schiff base + Phenylacetic acidTsCl, TriethylamineDichloromethaneRT70-90cis >95:5[12]
Asymmetric Staudinger N-tosyl imine + Phenylacetyl chloridePlanar-chiral PPYToluene-789294% ee (cis)[4]
Kinugasa C-phenyl-N-methylnitrone + PhenylacetyleneCuI, TriethylamineTolueneRT85cis[1]
Kinugasa Cyclic nitrone + PhthalimidoacetyleneCuCl, TriethylamineDichloromethaneRT75cis >98:2[7]
Aqueous Kinugasa C-aryl-N-methylnitrone + PhenylacetyleneCu(OTf)₂, Diamine ligandWater209598% ee (cis)[10]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of these synthetic methodologies, the following diagrams are provided in the DOT language for Graphviz.

Staudinger_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Imine Imine Nucleophilic_Attack Nucleophilic Attack of Imine on Ketene Imine->Nucleophilic_Attack AcylChloride Acyl Chloride Ketene_Formation In situ Ketene Formation AcylChloride->Ketene_Formation Base Tertiary Amine Base->Ketene_Formation Ketene_Formation->Nucleophilic_Attack Zwitterion Zwitterionic Intermediate Nucleophilic_Attack->Zwitterion Ring_Closure 4π-Conrotatory Ring Closure Zwitterion->Ring_Closure Azetidinone Azetidinone (β-Lactam) Ring_Closure->Azetidinone

Caption: Staudinger Synthesis Workflow

Kinugasa_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Nitrone Nitrone Cycloaddition [3+2] Cycloaddition Nitrone->Cycloaddition Terminal_Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Formation Terminal_Alkyne->Cu_Acetylide Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Cycloaddition Intermediate Five-membered Intermediate Cycloaddition->Intermediate Rearrangement Rearrangement Intermediate->Rearrangement Azetidinone Azetidinone (β-Lactam) Rearrangement->Azetidinone

References

Safety Operating Guide

Proper Disposal of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are critical to ensuring a secure laboratory environment and preventing environmental contamination. N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide and its hydrochloride salt are compounds that require specific disposal procedures to mitigate potential risks. This guide provides essential safety and logistical information for the proper disposal of this compound, in alignment with standard laboratory safety protocols.

Hazard Profile and Safety Precautions

This compound hydrochloride is classified with several hazards that necessitate careful handling.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Therefore, adherence to the following safety precautions is mandatory when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or glasses with side-shields.[1][2][3]

  • Hand Protection: Use protective gloves.[1][2][3]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2][3]

  • Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.[1][2]

Engineering Controls:

  • Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[2][4]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound hydrochloride.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[1][2][3]
Acute toxicity, OralH302Harmful if swallowed.[5]
Acute toxicity, InhalationH332Harmful if inhaled.[5]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid release into the environment and to manage it as hazardous waste.[6] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[6][7]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.[7] Any consumables contaminated with the compound, such as pipette tips, weighing papers, and gloves, must also be placed in this designated hazardous waste container.[7]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, harmful).

  • Spill Management:

    • Solid Spills: In the event of a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in the designated hazardous waste container.

    • Liquid Spills: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[7]

  • Container Management:

    • Ensure all waste containers are tightly sealed to prevent leakage or evaporation.[1][3]

    • Store waste containers in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • The final disposal must be carried out by a licensed and approved waste disposal plant, likely through incineration equipped with an afterburner and scrubber.[1][2][3][4][8]

Experimental Workflow for Disposal

Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Final Disposal A Identify Waste (Solid or Liquid) B Segregate into Designated Hazardous Waste Container A->B Contaminated Materials C Label Container - Chemical Name - Hazard Pictograms B->C D Seal Container Tightly C->D E Store in a Secure, Ventilated Area D->E F Contact Institutional EHS Office E->F Initiate Disposal Process G Arrange for Professional Pickup F->G H Transport to Approved Waste Disposal Facility G->H I Incineration H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide (and its common hydrochloride salt). Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous substance. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] The following Personal Protective Equipment (PPE) is mandatory to mitigate these risks.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye Protection Chemical safety goggles with side shields or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and subsequent irritation.[1]
Body Protection A lab coat, apron, or coveralls.To protect skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be required for large quantities or in case of inadequate ventilation.To avoid inhalation of the powder, which may cause respiratory irritation.[1]

Standard Operating Procedure for Handling

Proper handling of this compound is crucial to prevent accidental exposure. The following workflow outlines the procedural steps for safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or Use as Required handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->clean_decontaminate After Experiment clean_dispose Dispose of Waste in Labeled Halogenated Waste Container clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE in Correct Order clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: General Handling Procedure
  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as specified in Table 1.

    • Work in a well-ventilated area, preferably a certified chemical fume hood.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Carefully weigh the desired amount of the compound, avoiding the generation of dust.

    • If dissolving the compound, add the solvent to the powder slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[1]

  • Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Dispose of any contaminated disposable materials and the chemical waste as outlined in the disposal plan below.

    • Remove PPE carefully, avoiding contamination of skin and personal clothing.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the absorbed material into a designated, sealed container for disposal.

  • Thoroughly decontaminate the spill area.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.

  • Waste Collection:

    • All waste containing this compound (including contaminated consumables like weigh boats and paper towels) must be placed in a dedicated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.

    • Do not mix with non-halogenated waste streams.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the halogenated waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain.[1]

By adhering to these safety and handling protocols, researchers can work safely with this compound, ensuring both personal well-being and responsible environmental stewardship. Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) before use.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.